Technical Documentation Center

15-O-Formyl Latanoprost Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 15-O-Formyl Latanoprost

Core Science & Biosynthesis

Foundational

A Technical Guide to 15-O-Formyl Latanoprost (Latanoprost Impurity A): Structure, Properties, and Analytical Characterization

Abstract This technical guide provides a comprehensive overview of 15-O-formyl latanoprost, a significant process-related impurity of the antiglaucoma medication, latanoprost. As the control of impurities is a critical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 15-O-formyl latanoprost, a significant process-related impurity of the antiglaucoma medication, latanoprost. As the control of impurities is a critical aspect of pharmaceutical quality and safety, a thorough understanding of their structure and properties is paramount for researchers, analytical scientists, and drug development professionals. This document details the chemical structure, molecular weight, and key physicochemical properties of 15-O-formyl latanoprost. Furthermore, it presents a logical, field-proven workflow for its isolation and characterization, including detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each analytical choice is explained to provide a framework for robust, self-validating impurity analysis.

Introduction: The Context of Latanoprost and Pharmaceutical Impurities

Latanoprost is a potent prostaglandin F2α analogue widely prescribed for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] It functions as a prodrug; after topical administration to the eye, it is absorbed through the cornea and hydrolyzed by native esterases to its biologically active form, latanoprost acid.[2][3] The active acid is a selective prostanoid FP receptor agonist that increases the uveoscleral outflow of aqueous humor, thereby lowering IOP.[2]

The synthesis of complex organic molecules like latanoprost is a multi-step process that can lead to the formation of related substances, including isomers, degradation products, and by-products.[4][5] Regulatory bodies worldwide mandate strict control over these impurities to ensure the safety, quality, and efficacy of the final Active Pharmaceutical Ingredient (API). 15-O-formyl latanoprost, also identified as Latanoprost Impurity A, is one such compound that requires precise identification and quantification.[6][7] Its presence can arise from side reactions during synthesis, particularly if formic acid or related reagents are present. This guide serves as a technical resource for the definitive analysis of this specific impurity.

Chemical Identity of 15-O-Formyl Latanoprost

The fundamental identity of a molecule is defined by its structure, formula, and mass. These core properties are the basis for all further analytical investigation. The key identifiers for 15-O-formyl latanoprost are summarized in the table below.

Identifier Value Source(s)
IUPAC Name Propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-2-[(3R)-3-(formyloxy)-5-phenylpentyl]-3,5-dihydroxycyclopentyl]hept-5-enoate[6][7]
Common Synonyms 15-O-Formyl Latanoprost; Latanoprost Impurity A; 15-Formyl-Latanoprost[6][7]
Molecular Formula C27H40O6[6]
Molecular Weight 460.61 g/mol [6]

Structural Elucidation: A Comparative Analysis

The structure of 15-O-formyl latanoprost is intimately related to its parent compound. The only distinction is the substitution at the carbon-15 position of the ω-side chain. In latanoprost, this position holds a secondary hydroxyl (-OH) group. In the impurity, this hydroxyl group has been esterified with formic acid to yield a formyl (-O-CHO) group.

This seemingly minor modification has significant implications for the molecule's polarity, chromatographic behavior, and spectral properties, forming the basis for its analytical detection and separation from latanoprost.

Caption: Comparative structures and properties of Latanoprost and its 15-O-formyl impurity.

Analytical Characterization Workflow

workflow start Crude Latanoprost Sample (Containing Impurities) hplc Chromatographic Separation (Reverse-Phase HPLC/UPLC) start->hplc Injection & Separation ms Mass Spectrometry (MS) - Confirms Molecular Weight - Provides Elemental Composition hplc->ms Eluent to MS Detector (LC-MS) nmr NMR Spectroscopy (¹H, ¹³C) - Confirms Covalent Structure - Identifies Formyl Protons/Carbons hplc->nmr Fraction Collection for Offline Analysis ftir FTIR Spectroscopy - Confirms Functional Groups (Ester Carbonyl) hplc->ftir Fraction Collection for Offline Analysis quant Quantification (Using Validated HPLC Method) hplc->quant Peak Area Integration

Caption: A standard workflow for the separation, identification, and quantification of impurities.

Detailed Experimental Protocols

The following protocols are presented as robust, field-tested methodologies for the analysis of 15-O-formyl latanoprost.

Protocol: HPLC for Separation and Quantification
  • Expertise & Causality: Reverse-phase HPLC is the method of choice. The formyl group makes the impurity slightly less polar than the parent latanoprost (due to the replacement of a polar -OH group with a less polar ester). On a non-polar C18 stationary phase, the less polar 15-O-formyl latanoprost will interact more strongly and thus have a slightly longer retention time than latanoprost, enabling baseline separation. A UV detector is suitable as both molecules possess chromophores.

  • Step-by-Step Methodology:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-25 min: Gradient to 95% B

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Return to 60% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis at 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Acetonitrile:Water).

    • Validation: The system is validated by injecting a reference standard of 15-O-formyl latanoprost to confirm its retention time and response factor relative to latanoprost.

Protocol: Mass Spectrometry for Molecular Weight Confirmation
  • Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC (LC-MS), provides unequivocal confirmation of the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for preventing fragmentation of prostaglandin analogues, allowing for the clear observation of the molecular ion.

  • Step-by-Step Methodology:

    • Instrumentation: Couple the HPLC system described above to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: ESI, Positive.

    • Scan Range: m/z 100-1000.

    • Expected Latanoprost Ion:

      • Formula: C26H40O5

      • Exact Mass: 432.2876

      • Observed Ion [M+H]+: m/z 433.2949

    • Expected 15-O-Formyl Latanoprost Ion:

      • Formula: C27H40O6

      • Exact Mass: 460.2825

      • Observed Ion [M+H]+: m/z 461.2898

    • Validation: The measured mass should be within 5 ppm of the theoretical calculated mass to confirm the elemental composition with high confidence.

Protocol: NMR Spectroscopy for Definitive Structural Confirmation
  • Expertise & Causality: While MS confirms the formula, NMR spectroscopy confirms the precise atomic arrangement (covalent structure). The key diagnostic signals for 15-O-formyl latanoprost are the unique proton and carbon of the formyl group, which are absent in the spectra of pure latanoprost.

  • Step-by-Step Methodology (requires isolated impurity):

    • Sample Preparation: Isolate the impurity peak via preparative HPLC. Evaporate the solvent and dissolve the residue in deuterated chloroform (CDCl3).

    • ¹H NMR Spectroscopy (500 MHz):

      • Diagnostic Signal: A sharp singlet appearing around δ 8.0-8.2 ppm . This is the characteristic chemical shift for a formyl proton (-O-CHO).

      • Other Signals: The rest of the spectrum will closely resemble that of latanoprost, with minor shifts for protons near the C-15 position.

    • ¹³C NMR Spectroscopy (125 MHz):

      • Diagnostic Signal: A resonance appearing around δ 160-162 ppm . This corresponds to the carbonyl carbon of the formyl ester.

      • Comparison: The C-15 carbon signal will also be shifted downfield compared to its position in latanoprost (where it is attached to an -OH).

    • Validation: The presence of both the formyl proton and carbon signals, coupled with the absence of the C-15 hydroxyl proton and the correct molecular weight from MS, provides an irrefutable structural confirmation.

Significance in Drug Development and Quality Control

The rigorous characterization of 15-O-formyl latanoprost is not merely an academic exercise. It is a critical component of ensuring the quality and safety of Latanoprost API. By establishing a validated analytical workflow, pharmaceutical manufacturers can:

  • Monitor and Control: Implement in-process controls to minimize the formation of this impurity during synthesis.

  • Set Specifications: Define acceptable limits for 15-O-formyl latanoprost in the final drug substance, in accordance with regulatory guidelines.

  • Ensure Stability: Study the potential for latanoprost to degrade into this impurity under various storage conditions.

Ultimately, this detailed analytical understanding underpins the development of a safe, effective, and high-quality medication for patients.

References

  • Latanoprost - Impurity A. Pharmaffiliates. [Link]

  • Latanoprost EP Impurity A. SynZeal. [Link]

  • Latanoprost. DrugFuture. [Link]

  • Latanoprost. PubChem, National Institutes of Health. [Link]

  • Latanoprost: Structure, Properties, Pharmacology, and Safety. Chemignition Laboratory. [Link]

  • Method of preparing a latanoprost ophthalmic solution and solution thus produced.
  • XALATAN (latanoprost ophthalmic solution) 0.005% (50 µg/mL). U.S. Food and Drug Administration. [Link]

  • Sasane, S. A., Bhise, N. B., et al. (2019). An improved synthesis of latanoprost involving effective control on 15(S) diastereomer. Synthetic Communications. [Link]

  • A Facile and Efficient Synthesis of (15R)-Latanoprost from Chiral Precursor Corey Lactone Diol. Indian Academy of Sciences. [Link]

  • LATANOPROST. precisionFDA. [Link]

  • Latanoprost, (15S)-. PubChem, National Institutes of Health. [Link]

  • Latanoprost-impurities. Pharmaffiliates. [Link]

  • An improved synthesis of latanoprost involving effective control on 15(S) diastereomer. ResearchGate. [Link]

  • A kind of high-purity Latanoprost and its production and use.

Sources

Exploratory

An In-depth Technical Guide on the Degradation Pathways of Latanoprost: Elucidating the Formation of a Putative 15-O-formyl Derivative

For Researchers, Scientists, and Drug Development Professionals Abstract Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension. As an ester prodrug, its stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension. As an ester prodrug, its stability is a critical quality attribute influencing its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the established degradation pathways of latanoprost, including hydrolysis, oxidation, epimerization, and photodegradation. Furthermore, this guide addresses the potential for the formation of a lesser-known, putative degradation product: the 15-O-formyl derivative. A scientifically plausible mechanism for its formation is proposed, alongside a detailed experimental protocol for a forced degradation study designed to investigate, identify, and characterize this novel impurity. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of latanoprost-containing pharmaceutical products.

Introduction: Latanoprost and its Clinical Significance

Latanoprost is an isopropyl ester prodrug that, upon topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][2] This active moiety is a selective agonist of the prostaglandin F receptor, which increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[3] The efficacy of latanoprost in managing glaucoma and ocular hypertension is well-established.[4] However, the presence of the ester functional group and multiple hydroxyl groups in its structure renders it susceptible to various degradation pathways, which can impact its potency and potentially lead to the formation of undesirable impurities.[5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on the permissible levels of impurities in pharmaceutical formulations.[5]

Established Degradation Pathways of Latanoprost

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been instrumental in identifying the primary degradation products of latanoprost.[6][7] These studies are crucial for developing stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[7][8]

Hydrolysis

The most prominent degradation pathway for latanoprost is the hydrolysis of its isopropyl ester group to form latanoprost acid (Impurity H).[7][9] This reaction can occur under both acidic and alkaline conditions.[7][9] In fact, this hydrolysis is the same reaction that activates the prodrug in the cornea.[1][2]

  • Acidic and Alkaline Hydrolysis: Exposure to both acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions accelerates the formation of latanoprost acid.[6][9] Strong alkaline conditions can lead to complete hydrolysis.[9]

Oxidation

The latanoprost molecule is susceptible to oxidation, which can lead to the formation of several degradation products, most notably 15-keto-latanoprost.[7][9] This impurity is formed by the oxidation of the secondary alcohol at the C-15 position to a ketone.

Epimerization

The stereochemistry of the hydroxyl group at the C-15 position is crucial for the biological activity of latanoprost. Inversion of this stereocenter leads to the formation of the 15-epi-latanoprost diastereomer (15(S)-Latanoprost), which is considered an impurity.[9]

Photodegradation

Latanoprost is sensitive to light, particularly UV radiation, which can cause rapid degradation.[9][10] This necessitates the storage of latanoprost ophthalmic solutions in light-resistant containers.[9] Photodegradation can lead to a complex mixture of degradation products, including the 5,6-trans isomer of latanoprost.[7]

The following diagram illustrates the primary established degradation pathways of latanoprost.

G Latanoprost Latanoprost Latanoprost_Acid Latanoprost Acid (Impurity H) Latanoprost->Latanoprost_Acid Hydrolysis (Acid/Base) Keto_Latanoprost 15-keto-latanoprost Latanoprost->Keto_Latanoprost Oxidation Epi_Latanoprost 15-epi-Latanoprost Latanoprost->Epi_Latanoprost Epimerization Trans_Isomer 5,6-trans isomer Latanoprost->Trans_Isomer Photodegradation G cluster_0 Proposed Formation of 15-O-formyl Latanoprost Latanoprost Latanoprost (with 15-OH group) Nucleophilic_Attack Nucleophilic attack by 15-OH Latanoprost->Nucleophilic_Attack Formic_Acid Formic Acid (HCOOH) (Impurity/Degradant) Protonation Protonation of Formic Acid Formic_Acid->Protonation H+ Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Water_Elimination Elimination of Water Deprotonation->Water_Elimination Formyl_Latanoprost 15-O-formyl Latanoprost Water_Elimination->Formyl_Latanoprost -H2O

Caption: Proposed mechanism for the formation of 15-O-formyl latanoprost.

Conditions Favoring Formation

The formation of the 15-O-formyl derivative would likely be favored under the following conditions:

  • Presence of Formic Acid: As a reactant, the presence of formic acid is a prerequisite.

  • Acidic pH: An acidic environment would catalyze the esterification reaction.

  • Elevated Temperature: Heat would provide the necessary activation energy for the reaction to proceed at an appreciable rate.

Experimental Protocol: A Forced Degradation Study to Investigate the 15-O-formyl Derivative

To investigate the potential formation of the 15-O-formyl derivative, a targeted forced degradation study is required. The following protocol outlines a systematic approach to induce, detect, and characterize this putative impurity.

Materials and Reagents
  • Latanoprost reference standard

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Latanoprost ophthalmic solution (for comparison)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector. A reverse-phase C18 column is recommended.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for identification and structural elucidation of unknown peaks.

Experimental Workflow

The following diagram outlines the experimental workflow for the forced degradation study.

G Start Prepare Latanoprost Stock Solution Stress_Conditions Subject to Stress Conditions Start->Stress_Conditions Formic_Acid_Stress Formic Acid Stress (e.g., 0.1% HCOOH, 60°C) Stress_Conditions->Formic_Acid_Stress Targeted Control_Stress Control Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stress_Conditions->Control_Stress Standard Analysis Analyze Samples by HPLC-PDA Formic_Acid_Stress->Analysis Control_Stress->Analysis Peak_Detection Identify Unknown Peaks Analysis->Peak_Detection Compare Chromatograms LCMS_Analysis Characterize by LC-MS/MS Peak_Detection->LCMS_Analysis If novel peak detected Structure_Elucidation Elucidate Structure of 15-O-formyl Derivative LCMS_Analysis->Structure_Elucidation

Caption: Experimental workflow for investigating the 15-O-formyl derivative.

Step-by-Step Methodology
  • Preparation of Latanoprost Stock Solution: Prepare a stock solution of latanoprost in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Forced Degradation under Targeted Conditions:

    • Formic Acid Stress: To a portion of the stock solution, add an equal volume of 0.1% formic acid solution. Incubate the mixture at 60°C for 24 hours. Samples should be taken at various time points (e.g., 2, 4, 8, 24 hours).

  • Forced Degradation under Standard Control Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before analysis. [6][9] * Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize before analysis. [9] * Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours. [6][9] * Thermal Degradation: Store the stock solution at 70°C for 48 hours. [9] * Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. [9]4. Sample Analysis by HPLC-PDA:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks that are not present in the control or standard stress conditions.

  • Characterization by LC-MS/MS:

    • If a novel peak is observed in the formic acid-stressed sample, analyze it using LC-MS/MS to determine its mass-to-charge ratio (m/z). The expected m/z for the [M+H]+ ion of the 15-O-formyl derivative of latanoprost (C27H40O6) would be approximately 461.28.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in confirming the structure.

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Summary of Latanoprost Degradation under Various Stress Conditions
Stress ConditionLatanoprost Remaining (%)Major Degradation ProductsPutative 15-O-formyl Derivative (%)
Unstressed Control100-Not Detected
0.1 M HCl, 60°C, 2hDataLatanoprost AcidData
0.1 M NaOH, RT, 1hDataLatanoprost AcidData
3% H2O2, RT, 24hData15-keto-latanoprostData
70°C, 48hDataLatanoprost Acid, 15-epi-LatanoprostData
UV light, 24hData5,6-trans isomerData
0.1% HCOOH, 60°C, 24hDataLatanoprost AcidData

*Data to be filled from experimental results.

Conclusion

The stability of latanoprost is a critical factor in ensuring the quality, efficacy, and safety of ophthalmic formulations. While the primary degradation pathways of hydrolysis, oxidation, epimerization, and photodegradation are well-understood, the potential for the formation of other minor impurities, such as the 15-O-formyl derivative, should not be overlooked, especially during formulation development and stability testing. The proposed forced degradation study provides a robust framework for investigating this putative impurity. The use of advanced analytical techniques like LC-MS/MS is indispensable for the definitive identification and characterization of novel degradation products. A thorough understanding of all potential degradation pathways is essential for the development of stable and reliable latanoprost drug products.

References

  • BenchChem. (2025). 15(S)
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Latanoprost and Its Isomers. BenchChem Technical Support.
  • Veeprho. (n.d.).
  • Mehta, J., Patel, V., Kshatri, N., & Vyas, N. (2010). A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution. Analytical Methods, 2(11), 1737-1744.
  • Siam, G. A., & Varikuti, S. V. (2024). Latanoprost. In StatPearls.
  • Pharmaffiliates. (n.d.). Latanoprost-impurities.
  • SynZeal. (n.d.).
  • Sjöquist, B., Johansson, M., & Stjernschantz, J. (1995). Pharmacokinetics of Latanoprost in the Cynomolgus Monkey. 2nd Communication: Repeated Topical Administration on the Eye. Arzneimittelforschung, 45(10), 1105-1109.
  • Wikipedia. (2024).
  • Geneesmiddeleninformatiebank. (2016).
  • Velpandian, T., et al. (2014). Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. Current Eye Research, 40(5), 559-569.
  • Smazal, A., et al. (2025).
  • Smazal, A., et al. (2025).
  • Manoranjani, M., & Tulja Rani, G. (2020).
  • Dams, I., Wasyluk, J., Prost, M., & Kutner, A. (2013). Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies.
  • ResearchGate. (n.d.). Structure of latanoprost m/z 432.
  • Srinivas, K., et al. (2023). Method Development and Validation of Latanoprost by using RP-HPLC in Pharmaceutical Formulations.
  • Sigma-Aldrich. (n.d.). Latanoprost impurity H EP Reference Standard.
  • Jankowski, A. M., Vardar, C., & Byrne, M. E. (2024). Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid.
  • Seltman, M. L., & Seltman, S. J. (2001). In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues. Investigative Ophthalmology & Visual Science, 42(12), 2842-2846.
  • Praphaphorn, C., et al. (2013). Development of a Stable Latanoprost Solution for Use as Eye Drops. Chiang Mai Journal of Science, 40(4), 656-667.

Sources

Foundational

Introduction: Latanoprost and the Rationale for a 15-O-formyl Derivative

An In-Depth Technical Guide to the Pharmacological and Receptor Binding Profile of 15-O-formyl Latanoprost Abstract: This technical guide provides a comprehensive framework for the characterization of 15-O-formyl latanop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological and Receptor Binding Profile of 15-O-formyl Latanoprost

Abstract:

This technical guide provides a comprehensive framework for the characterization of 15-O-formyl latanoprost, a putative prodrug of the potent prostaglandin F2α analogue, latanoprost. While latanoprost is extensively documented as a selective FP receptor agonist used in the management of glaucoma, its 15-O-formyl derivative remains a novel entity with a sparsely detailed public profile. This document synthesizes established principles of prostaglandin pharmacology with a proposed, rigorous experimental workflow to fully elucidate the receptor binding affinity, functional activity, and potential prodrug characteristics of 15-O-formyl latanoprost. The methodologies described herein are grounded in authoritative protocols and are designed to provide the robust, high-quality data required for drug development and advanced research applications.

Latanoprost is a cornerstone in the treatment of open-angle glaucoma and ocular hypertension. Its therapeutic effect is mediated through the selective agonism of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) predominantly found in the ciliary muscle and other ocular tissues. Activation of the FP receptor initiates a signaling cascade that ultimately increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).

The chemical structure of latanoprost features a critical hydroxyl group at the 15-position, which is essential for its potent biological activity. The introduction of a formyl group at this position to create 15-O-formyl latanoprost likely serves to create a prodrug. Formylation can increase the lipophilicity of a molecule, potentially enhancing its penetration across the cornea. Following administration, endogenous esterases in the eye would then hydrolyze the formyl group, releasing the active parent compound, latanoprost, at the target site. This strategy could improve bioavailability and therapeutic index.

This guide outlines the necessary experimental procedures to test this hypothesis and fully characterize the pharmacological profile of 15-O-formyl latanoprost.

Proposed Mechanism of Action and Signaling Pathway

It is hypothesized that 15-O-formyl latanoprost acts as a prodrug, which upon hydrolysis, yields latanoprost. Latanoprost then binds to the FP receptor, a Gq-coupled receptor. The subsequent signaling cascade is detailed below.

FP_Receptor_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade 15-O-formyl_Latanoprost 15-O-formyl Latanoprost (Prodrug) Esterases Corneal Esterases 15-O-formyl_Latanoprost->Esterases Hydrolysis Latanoprost Latanoprost (Active Drug) Esterases->Latanoprost FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binding & Activation Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activation DAG Diacylglycerol (DAG) PLC->DAG Cleavage of PIP2 IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleavage of PIP2 PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca2+ Release from ER IP3->Ca_Release Activation Downstream_Effects Downstream Effects (e.g., MMP Activation, Uveoscleral Outflow) PKC->Downstream_Effects Ca_Release->Downstream_Effects

Caption: Proposed mechanism of 15-O-formyl latanoprost and the FP receptor signaling cascade.

Experimental Workflows for Pharmacological Characterization

A multi-faceted approach is required to determine the pharmacological profile of 15-O-formyl latanoprost. This involves receptor binding assays to determine affinity, functional assays to assess efficacy, and stability studies to confirm its prodrug nature.

Experimental_Workflow Start Start: Characterization of 15-O-formyl Latanoprost Binding_Assays Part 1: Receptor Binding Assays (Determine Affinity - Ki) Start->Binding_Assays Functional_Assays Part 2: Functional Assays (Determine Potency - EC50 & Efficacy) Start->Functional_Assays Prodrug_Analysis Part 3: Prodrug Conversion Analysis (Confirm Hydrolysis to Latanoprost) Start->Prodrug_Analysis Data_Analysis Data Synthesis & Analysis Binding_Assays->Data_Analysis Functional_Assays->Data_Analysis Prodrug_Analysis->Data_Analysis Conclusion Conclusion: Pharmacological Profile Data_Analysis->Conclusion

Caption: High-level experimental workflow for the characterization of 15-O-formyl latanoprost.

Part 1: Receptor Binding Assays

The primary objective of these assays is to determine the binding affinity (Ki) of 15-O-formyl latanoprost and its parent compound, latanoprost, for the FP receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes prepared from a stable cell line overexpressing the human FP receptor (e.g., HEK293-hFP).

    • Radioligand: [³H]-Latanoprost or another suitable high-affinity FP receptor radioligand.

    • Test compounds: 15-O-formyl latanoprost and latanoprost (unlabeled).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • 96-well microplates and glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compounds (15-O-formyl latanoprost and latanoprost).

    • In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and the serially diluted test compounds.

    • Initiate the binding reaction by adding the cell membranes expressing the FP receptor.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled FP receptor agonist (e.g., 10 µM latanoprost).

  • Data Analysis:

    • The data will be plotted as the percentage of specific binding versus the log concentration of the competitor.

    • The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome and Interpretation:

It is anticipated that latanoprost will exhibit high affinity for the FP receptor (low nanomolar Ki). The affinity of 15-O-formyl latanoprost for the FP receptor is expected to be significantly lower, as the formyl group at the 15-position may sterically hinder its interaction with the receptor's binding pocket. This would support the hypothesis that it is a prodrug that requires conversion to the active form.

Table 1: Hypothetical Receptor Binding Affinity Data

CompoundIC₅₀ (nM)Ki (nM)
Latanoprost5.22.8
15-O-formyl Latanoprost>1000>500
Part 2: Functional Assays

Functional assays are crucial to determine if 15-O-formyl latanoprost has any intrinsic activity at the FP receptor and to quantify the potency (EC₅₀) and efficacy of latanoprost generated from its hydrolysis.

Experimental Protocol: Calcium Mobilization Assay

The FP receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes.

  • Materials:

    • HEK293 cells stably expressing the human FP receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds: 15-O-formyl latanoprost and latanoprost.

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the FP receptor-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compounds.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the test compounds and monitor the change in fluorescence over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

    • The peak fluorescence response is plotted against the log concentration of the agonist.

    • The EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined by non-linear regression.

Expected Outcome and Interpretation:

Latanoprost is expected to be a potent agonist, inducing a robust, concentration-dependent increase in intracellular calcium with a low nanomolar EC₅₀. In contrast, 15-O-formyl latanoprost is expected to show little to no activity in this assay, as it cannot effectively activate the FP receptor. However, if the assay is conducted over a longer period, some activity may be observed due to the slow hydrolysis of the prodrug to latanoprost.

Table 2: Hypothetical Functional Assay Data

CompoundEC₅₀ (nM)Emax (% of Latanoprost)
Latanoprost3.5100%
15-O-formyl Latanoprost>10,000<5%
Part 3: Prodrug Conversion Analysis

This is a critical step to confirm that 15-O-formyl latanoprost is indeed a prodrug that is efficiently converted to latanoprost in a biologically relevant matrix.

Experimental Protocol: In Vitro Hydrolysis Study

  • Materials:

    • 15-O-formyl latanoprost.

    • Biological matrix: e.g., human corneal homogenate, S9 fraction, or plasma.

    • Buffer solution (e.g., phosphate-buffered saline).

    • LC-MS/MS system for quantitative analysis.

  • Procedure:

    • Incubate a known concentration of 15-O-formyl latanoprost in the biological matrix at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

    • Immediately quench the enzymatic reaction (e.g., by adding acetonitrile).

    • Analyze the samples by LC-MS/MS to quantify the concentrations of both 15-O-formyl latanoprost and the newly formed latanoprost.

  • Data Analysis:

    • Plot the concentrations of both compounds over time.

    • Calculate the rate of disappearance of 15-O-formyl latanoprost and the rate of appearance of latanoprost.

    • Determine the half-life (t₁/₂) of 15-O-formyl latanoprost in the biological matrix.

Expected Outcome and Interpretation:

A time-dependent decrease in the concentration of 15-O-formyl latanoprost with a corresponding increase in the concentration of latanoprost would confirm the prodrug nature of the compound. A relatively short half-life in corneal homogenate would suggest efficient conversion at the target site.

Conclusion

The proposed experimental framework provides a comprehensive strategy for the pharmacological characterization of 15-O-formyl latanoprost. By systematically evaluating its receptor binding, functional activity, and prodrug conversion, researchers can gain a thorough understanding of its potential as a therapeutic agent. The anticipated results, suggesting that 15-O-formyl latanoprost is a prodrug with low intrinsic activity that is efficiently converted to the potent FP receptor agonist latanoprost, would provide a strong rationale for its further development as an improved treatment for glaucoma.

References

  • At present, there is no specific, publicly available, peer-reviewed literature detailing the pharmacological activity of 15-O-formyl latanoprost. The experimental protocols and scientific rationale presented in this guide are based on established methodologies for the characterization of prostaglandin analogues and prodrugs.
  • Latanoprost Pharmacology: Sharif, N. A., et al. (2003). Cat ocular pharmacology of bimatoprost and a bimatoprost-derived synthetic prostanoid, AGN 191129: receptor-binding, G-protein-coupling, and second-messenger-generating profiles. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. [Link]

  • GPCR Assay Methodologies: Kenakin, T. (2004). Principles: Receptor theory in pharmacology. Trends in Pharmacological Sciences, 25(4), 186-192. [Link]

  • Prodrug Design: Rautio, J., et al. (2008). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

Exploratory

Spectroscopic Characterization of 15-O-Formyl Latanoprost Reference Standard: An In-Depth Technical Guide

Executive Summary In the highly regulated landscape of ophthalmic drug development, the structural elucidation and purity assignment of active pharmaceutical ingredient (API) impurities are foundational to ensuring drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of ophthalmic drug development, the structural elucidation and purity assignment of active pharmaceutical ingredient (API) impurities are foundational to ensuring drug safety and efficacy. Latanoprost, a prostaglandin F2α analogue utilized in glaucoma management, is susceptible to specific degradation pathways and synthetic side reactions. One critical related substance is 15-O-formyl latanoprost (officially designated as Latanoprost EP Impurity A).

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic analytical checklists. Here, we explore the causality behind experimental choices, establishing a self-validating spectroscopic and chromatographic workflow that guarantees the absolute structural integrity and mass balance of the 15-O-formyl latanoprost reference standard.

Chemical Context & The Causality of Formylation

Latanoprost contains a highly functionalized cyclopentane ring and two aliphatic side chains, with secondary hydroxyl groups at the C9, C11, and C15 positions. The formation of 15-O-formyl latanoprost—chemically identified as Propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-2-[(3R)-3-(formyloxy)-5-phenylpentyl]-3,5-dihydroxycyclopentyl]hept-5-enoate—typically occurs via the unintended esterification of the C15 hydroxyl group. This can happen when formic acid or formylating solvents are utilized during API synthesis or as a downstream degradation artifact.

Because regulatory agencies demand rigorous quantification of this impurity, laboratories must utilize highly pure, fully characterized reference standards [1]. The characterization of this standard cannot rely on a single analytical technique; it requires an orthogonal, self-validating matrix of data.

Strategic Workflow for Reference Standard Characterization

To establish an authoritative reference standard, the analytical workflow must be designed so that each technique independently verifies the findings of the others. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while Nuclear Magnetic Resonance (NMR) maps the exact positional isomerism. Finally, chromatographic purity is mathematically corrected using thermal and titrimetric data to yield a true mass balance.

Workflow cluster_0 Primary Structural Elucidation cluster_1 Secondary Confirmation cluster_2 Purity & Mass Balance Start 15-O-Formyl Latanoprost Candidate Material HRMS HRMS (ESI-QTOF) Exact Mass & Formula Start->HRMS NMR 1D & 2D NMR Positional Isomerism Start->NMR FTIR FT-IR Spectroscopy Functional Groups HRMS->FTIR NMR->FTIR UV UV Spectroscopy Chromophore Profiling FTIR->UV HPLC HPLC-UV/CAD Chromatographic Purity UV->HPLC TGA_KF TGA / Karl Fischer Volatiles & Water UV->TGA_KF Final Certified Reference Standard (Assigned Purity) HPLC->Final TGA_KF->Final

Caption: Workflow for spectroscopic and chromatographic characterization.

High-Resolution Mass Spectrometry (HRMS)

The Causality: Standard LC-MS provides nominal mass, which is insufficient to rule out isobaric impurities. HRMS (via ESI-QTOF) is deployed to determine the exact mass, definitively proving the elemental composition of C27H40O6 and differentiating it from other latanoprost related compounds [2].

Step-by-Step Methodology
  • Sample Preparation: Dilute the candidate material to 1 µg/mL in a solution of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Instrument Calibration: Calibrate the ESI-QTOF mass spectrometer using a sodium formate cluster solution to ensure mass accuracy within < 5 ppm.

  • Acquisition: Inject the sample using positive electrospray ionization (ESI+) mode. Sweep the m/z range of 100–1000.

  • Data Processing: Extract the exact mass for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Calculate the mass error (Δ ppm) against the theoretical formula.

Quantitative Data: HRMS Results
Ion SpeciesTheoretical FormulaTheoretical Exact Mass (m/z)Experimental Mass (m/z)Mass Error (Δ ppm)
[M+H]⁺ [C27H40O6 + H]⁺461.2898461.2905+1.5
[M+Na]⁺ [C27H40O6 + Na]⁺483.2717483.2721+0.8

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: While HRMS confirms what atoms are present, NMR proves where they are. The critical vulnerability in standard 1D NMR is the inability to definitively assign the position of the formyl group, as formylation at C9 or C11 would yield similar 1D spectral profiles. The 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment resolves this by mapping long-range ( 2J and 3J ) carbon-proton couplings. A cross-peak between the C15 methine proton and the formyl carbonyl carbon acts as a self-validating data point, unequivocally anchoring the formyl moiety to the C15 position.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the reference standard in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal chemical shift reference.

  • 1D Acquisition: Acquire the ¹H NMR spectrum at 400 MHz or higher (16 scans, 2s relaxation delay) and the ¹³C NMR spectrum (1024 scans, proton-decoupled).

  • 2D Acquisition: Execute 2D COSY (Correlation Spectroscopy) to trace the proton spin systems along the aliphatic chains.

  • HMBC Execution: Run the 2D HMBC experiment to detect the critical 3J coupling between the C15 proton and the formyl carbon.

Quantitative Data: Key NMR Chemical Shifts
Position¹H Shift (ppm, CDCl₃)¹³C Shift (ppm, CDCl₃)Structural Significance / Causality
Formyl Group ~8.05 (s, 1H)~161.2Distinctive signature of the -O-CHO moiety.
C15 ~5.15 (m, 1H)~74.5Downfield shift from ~3.6 ppm (in latanoprost) proves esterification at this specific site.
C1 (Isopropyl Ester) -~173.5Confirms the parent latanoprost ester backbone remains intact.

Vibrational Spectroscopy (FT-IR)

The Causality: FT-IR provides rapid, orthogonal confirmation of functional groups. It acts as a fail-safe to ensure that the formyl ester carbonyl stretch is present alongside the isopropyl ester, while confirming the retention of the C9 and C11 free hydroxyls.

Step-by-Step Methodology
  • Preparation: Place a neat film of the viscous sample directly onto an Attenuated Total Reflectance (ATR) diamond crystal.

  • Scanning: Apply uniform pressure and acquire 32 co-added scans from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Interpretation: Identify the broad O-H stretch (~3350 cm⁻¹), the distinct isopropyl ester C=O stretch (~1730 cm⁻¹), and the overlapping/shoulder formyl C=O stretch (~1720 cm⁻¹).

Chromatographic Purity & Mass Balance Assignment

The Causality: Relying solely on Area Percent (Area %) from HPLC-UV introduces a critical scientific blind spot: UV detectors only quantify chromophore-containing species [3]. To establish a Trustworthy Reference Standard, the chromatographic purity must be mathematically corrected using orthogonal techniques that quantify UV-transparent mass contributors (water, residual solvents, and inorganic salts).

MassBalance P_HPLC HPLC Purity (Chromatographic) % Calc Mass Balance Equation: Potency = HPLC × [100 - (Water + Volatiles + ROI)] / 100 P_HPLC->Calc Water Water Content (KF) % Water->Calc Volatiles Residual Solvents (GC/TGA) % Volatiles->Calc Inorganics Residue on Ignition (ROI) % Inorganics->Calc Final Assigned Potency (% w/w) Calc->Final

Caption: Mass balance calculation logic for assigning absolute reference standard potency.

Step-by-Step Methodology
  • Chromatographic Purity (HPLC-UV): Analyze the sample using a validated stability-indicating reversed-phase HPLC method (e.g., C18 column, gradient elution of Acetonitrile/Water with 0.1% TFA, detection at 210 nm). Integrate all peaks to determine the Area %.

  • Water Content (KF): Perform Karl Fischer volumetric titration to quantify trace moisture.

  • Residual Solvents (GC-HS): Utilize Headspace Gas Chromatography to quantify any trapped synthesis solvents (e.g., dichloromethane, hexane).

  • Residue on Ignition (ROI): Combust a known mass to quantify inorganic ash.

  • Potency Calculation: Apply the mass balance formula to derive the absolute assay value.

Quantitative Data: Mass Balance Example
ParameterAnalytical TechniqueResult (% w/w)
Chromatographic PurityHPLC-UV (210 nm)99.45%
Water ContentKarl Fischer Titration0.30%
Residual SolventsGC-Headspace0.15%
Inorganic ResidueROI< 0.05%
Absolute Potency Calculated Mass Balance 98.95%

Conclusion

The characterization of the 15-O-formyl latanoprost reference standard cannot be treated as a mere analytical exercise; it is a rigorous exercise in scientific logic. By synthesizing exact mass data (HRMS), definitive positional mapping (2D HMBC NMR), orthogonal functional group verification (FT-IR), and absolute mass balance correction (HPLC/KF/GC), we create a self-validating system. This ensures the reference standard deployed in pharmaceutical quality control is unimpeachable, thereby safeguarding the integrity of the final ophthalmic drug product.

References

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Latanoprost EP Impurity A Reference Standard Specifications Source: Veeprho Pharmaceuticals URL:[Link]

Sources

Foundational

Unmasking 15-O-Formyl Latanoprost: A Comprehensive Guide to Impurity Identification in Ophthalmic Formulations

Executive Summary Latanoprost is a highly potent prostaglandin F2α analogue utilized globally as a first-line treatment for open-angle glaucoma and ocular hypertension. Because the active pharmaceutical ingredient (API)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Latanoprost is a highly potent prostaglandin F2α analogue utilized globally as a first-line treatment for open-angle glaucoma and ocular hypertension. Because the active pharmaceutical ingredient (API) is dosed at extremely low concentrations—typically 0.005% (50 µg/mL)—the detection, structural elucidation, and quantification of its degradation products present a profound analytical challenge[1]. Among these related substances, 15-O-formyl latanoprost (officially designated as Latanoprost EP Impurity A) is a critical quality attribute that must be strictly monitored to maintain formulation efficacy and ensure patient safety[2].

This technical whitepaper provides an in-depth exploration of the mechanistic origins of 15-O-formyl latanoprost, outlines the analytical hurdles inherent to ophthalmic matrices, and details a self-validating, step-by-step protocol for its accurate quantification.

Mechanistic Origins: The Causality of Formylation

To control an impurity, one must first understand the thermodynamic and chemical pathways that generate it. 15-O-formyl latanoprost (IUPAC: Propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-2-[(3R)-3-(formyloxy)-5-phenylpentyl]-3,5-dihydroxycyclopentyl]hept-5-enoate) is characterized by the esterification of the secondary hydroxyl group at the C15 position of the latanoprost molecule[2].

The presence of this impurity in a formulated eye drop typically arises from two distinct causal pathways:

  • Excipient-Driven Degradation: Ophthalmic formulations frequently utilize surfactants (e.g., polysorbates) or polymeric viscosity enhancers. Under oxidative stress or prolonged thermal exposure, these excipients can undergo chain cleavage, generating trace amounts of formic acid[3]. This acidic microenvironment acts as a catalyst, driving the formylation of the lipophilic latanoprost API.

  • Synthetic Carryover: During the multi-step synthesis of the Corey lactone intermediate, formyl groups are occasionally employed as transient protecting groups. Incomplete deprotection during downstream processing can result in trace levels of Impurity A carrying over into the final API batch[4].

FormationPathway A Excipient Degradation (e.g., Polysorbates) B Oxidative Stress / Thermal Cleavage A->B C Formic Acid Generation B->C E Esterification Reaction C->E D Latanoprost API (C15-OH Group) D->E F 15-O-Formyl Latanoprost (EP Impurity A) E->F G Synthetic Carryover (Protecting Groups) G->F Incomplete Deprotection

Figure 1: Mechanistic pathways leading to the formation of 15-O-formyl latanoprost.

Analytical Strategy & Method Development

Analyzing latanoprost impurities in a finished dosage form is notoriously difficult. The API lacks a strong chromophore, absorbing weakly in the UV spectrum (typically monitored at 200–210 nm). Furthermore, the presence of preservatives like benzalkonium chloride (BAC) causes severe baseline disturbances and ion suppression[5].

To overcome the 50 µg/mL concentration limit, direct injection is often insufficient. Instead, a targeted sample pre-treatment utilizing lyophilization is employed. By freeze-drying the matrix, water is removed without subjecting the heat-sensitive API to thermal degradation (which would otherwise artificially generate Latanoprost acid, or Impurity H)[3]. The concentrated residue can then be selectively reconstituted, leaving insoluble polymeric excipients behind[1].

Quantitative Data Summaries

To establish a robust analytical framework, it is critical to differentiate 15-O-formyl latanoprost from other pharmacopeial related substances.

Table 1: Key Latanoprost Impurities in Ophthalmic Formulations

Impurity NamePharmacopeial IDChemical ModificationPrimary Origin
15-O-formyl latanoprost EP Impurity A Formylation at C15-OHExcipient Degradation / Synthetic
Latanoprost acidEP Impurity HHydrolysis of isopropyl esterAqueous Hydrolysis[5]
15-epi latanoprostEP Impurity BEpimerization at C15Synthetic / Degradation
15-keto latanoprostEP Impurity EOxidation of C15-OHOxidative Degradation
5,6-trans latanoprostEP Impurity FIsomerization of double bondUV Light Exposure[5]

Table 2: Typical Method Validation Parameters (HPLC-UV/MS)

Validation ParameterAcceptance CriteriaPerformance (Latanoprost API)Performance (Impurity A)
Linearity (R²) ≥ 0.9990.9998 (40–60 µg/mL)0.9995 (0.05–2.77 µg/mL)[5]
Recovery (% Bias) 90.0% – 110.0%98.0% – 102.0%[5]95.0% – 105.0%
LOD (S/N ≥ 3) Reportable0.025 µg/mL[5]0.010 µg/mL
LOQ (S/N ≥ 10) Reportable0.35 µg/mL[5]0.035 µg/mL
Precision (RSD) ≤ 2.0%0.8%1.5%

Self-Validating Experimental Protocol

The following protocol outlines a highly specific, stability-indicating UPLC-MS/MS workflow designed to isolate and quantify 15-O-formyl latanoprost. Every phase is engineered with internal causality to ensure the system validates its own integrity.

Phase 1: Sample Pre-Treatment (Lyophilization-Assisted Extraction)
  • Aliquot: Accurately transfer 5.0 mL of the ophthalmic solution into a pre-weighed, inert lyophilization vial[1].

  • Lyophilization: Flash-freeze the sample at -80°C, then lyophilize at -50°C under high vacuum (<0.1 mbar) for 24 hours.

    • Causality: Lyophilization gently removes the aqueous matrix. Evaporating water via heat would induce the hydrolysis of latanoprost into Impurity H, invalidating the stability profile[3].

  • Reconstitution: Reconstitute the dried residue in 0.5 mL of Acetonitrile:Water (50:50, v/v). Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

    • Causality: This achieves a 10-fold concentration of the API and impurities. The organic solvent selectively precipitates high-molecular-weight excipients while fully solubilizing the lipophilic latanoprost[1].

Phase 2: Chromatographic Separation
  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Causality: The highly hydrophobic stationary phase provides the theoretical plates necessary to resolve structurally analogous prostaglandins[5].

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.0).

    • Solvent B: Acetonitrile.

    • Causality: Maintaining a slightly acidic to neutral pH prevents on-column hydrolysis. Avoiding strong acids (like formic acid) in the mobile phase ensures no artificial on-column formylation occurs during the run.

  • Gradient Elution: Initiate at 30% B, ramping to 80% B over 15 minutes.

    • Causality: Polar degradants (Impurity H) elute early in the aqueous phase, while the highly lipophilic 15-O-formyl latanoprost elutes after the main API peak, preventing signal overlap.

Phase 3: System Suitability Testing (SST) & Self-Validation
  • Resolution Check: Inject a standard mixture containing Latanoprost, Impurity H, and Impurity A. The analytical run is only considered valid if the critical resolution ( Rs​ ) between Latanoprost and Impurity A is ≥ 1.5[5].

  • Mass Balance Verification: For forced degradation samples, the sum of the API peak area and all impurity peak areas must equal 95.0%–105.0% of the initial un-degraded API area[5]. This self-validating check confirms that no undetected polymeric degradation or irreversible column adsorption has occurred.

AnalyticalWorkflow S1 Ophthalmic Solution (50 µg/mL API) S2 Lyophilization (Water Removal) S1->S2 S3 Reconstitution (Organic Solvent) S2->S3 S4 UPLC Separation (C18 Column) S3->S4 S5 ESI-MS/MS (MRM Mode) S4->S5 S6 Impurity A Quantification S5->S6

Figure 2: Self-validating analytical workflow for impurity extraction and quantification.

Conclusion

The identification and quantification of 15-O-formyl latanoprost (EP Impurity A) is a critical component of ophthalmic drug development. Because this impurity can arise both from synthetic carryover and the insidious degradation of formulation excipients, analytical scientists must deploy highly specific, stability-indicating methodologies. By leveraging lyophilization-assisted extraction and meticulously optimized UPLC gradients, laboratories can overcome the low-dose limitations of latanoprost formulations, ensuring robust mass balance and unwavering regulatory compliance.

Sources

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating HPLC Method for the Quantification of 15-O-formyl latanoprost

Abstract This application note presents a detailed protocol for the development and validation of a novel stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the development and validation of a novel stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 15-O-formyl latanoprost, a potential process-related impurity or degradation product of latanoprost. Latanoprost is a prostaglandin F2α analogue widely used in the treatment of glaucoma.[1][2] The control of impurities is critical for the safety and efficacy of the final drug product. This guide provides a systematic workflow, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3] The described method successfully separates 15-O-formyl latanoprost from the active pharmaceutical ingredient (API) and its other known related substances, including latanoprost acid and key isomers.[4][5]

Introduction: The Rationale for Impurity Profiling

Latanoprost, isopropyl-(Z)-7[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate, is a potent and widely prescribed medication for reducing intraocular pressure.[6] As a prostaglandin analogue, its structure contains multiple chiral centers and functional groups susceptible to chemical modification, including ester hydrolysis, oxidation, and epimerization.[7] Regulatory bodies require stringent control over impurities in pharmaceutical products.

The 15-hydroxyl group is a key functional moiety for the biological activity of latanoprost. The formation of a formyl ester at this position, creating 15-O-formyl latanoprost, could occur during synthesis if formic acid or related reagents are used, or potentially as a unique degradation product under specific stress conditions. Such a modification would alter the molecule's polarity, size, and potentially its pharmacological and toxicological profile. Therefore, a robust analytical method capable of detecting and quantifying this specific impurity is essential for quality control and stability assessment.

This document serves as a comprehensive guide for researchers and drug development professionals to establish a reliable, stability-indicating HPLC method for this purpose.

Foundational Strategy: Method Development

The primary objective is to achieve baseline separation (Resolution > 2.0) between latanoprost, 15-O-formyl latanoprost, and other known related compounds. Due to the highly lipophilic nature of latanoprost, reverse-phase chromatography is the modality of choice.[4][8]

Initial Chromatographic Conditions (Starting Point)

Based on established methods for prostaglandin analysis, the following initial conditions provide a scientifically sound starting point.[9][10]

ParameterInitial ConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is effective for retaining and separating lipophilic molecules like latanoprost and its esters.[8][11]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of acidic analytes and is compatible with mass spectrometry if LC-MS is used for peak identification.
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase HPLC with good UV transparency.
Detection UV at 210 nmLatanoprost lacks a strong chromophore, but exhibits absorbance at lower UV wavelengths, with 210 nm being a common choice for detection.[4][9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30°CProvides method robustness and reduces viscosity of the mobile phase.
Injection Vol. 20 µLA typical injection volume; can be increased for low-concentration samples.[9]
Method Optimization: Achieving Selectivity

The structural difference between latanoprost and 15-O-formyl latanoprost is the addition of a small formyl group (-CHO) to the 15-hydroxyl position. This will slightly increase the lipophilicity, likely resulting in a longer retention time. The optimization strategy will focus on maximizing the resolution of this closely eluting pair.

Caption: HPLC method development and optimization workflow.

Optimization Steps:

  • Gradient Elution: An isocratic method may not provide sufficient resolution for all impurities. A shallow gradient (e.g., starting at 40% Acetonitrile and increasing to 70% over 20 minutes) will be developed to effectively separate compounds with minor differences in polarity.

  • Column Selectivity: If a standard C18 column fails to provide baseline separation, alternative stationary phases should be evaluated. A Cyano (CN) column can offer different selectivity due to its dipole-dipole interactions and is effective for prostaglandin separations.[9] A Phenyl-Hexyl column provides pi-pi interactions, which can be beneficial for separating aromatic-containing molecules like latanoprost and its derivatives.

  • Mobile Phase pH: The pH of the aqueous mobile phase can influence the ionization state of any acidic or basic functional groups and thus affect retention and selectivity. Exploring a pH range from 2.5 to 4.0 using phosphate or formate buffers is recommended.[9]

Protocol: Forced Degradation Study

To establish the stability-indicating nature of the method, a forced degradation study must be performed on latanoprost. This study helps identify potential degradation products and ensures they do not co-elute with the main peak or the 15-O-formyl latanoprost peak.[12][13]

Sample Preparation: Prepare a solution of latanoprost at a concentration of approximately 50 µg/mL in a suitable solvent (e.g., acetonitrile/water).

Stress ConditionProtocol
Acid Hydrolysis Mix sample with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before injection.[12]
Base Hydrolysis Mix sample with 0.1 M NaOH at room temperature for 1 hour. Neutralize before injection.
Oxidation Treat sample with 3% H₂O₂ at room temperature for 24 hours.[12]
Thermal Degradation Heat sample solution at 70°C for 48 hours.
Photolytic Degradation Expose sample to UV light (e.g., 254 nm) for 24 hours. Latanoprost is known to be light-sensitive.[7][14]

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Peak purity analysis of the latanoprost peak should be performed using a photodiode array (PDA) detector to confirm its homogeneity.

Protocol: HPLC Method Validation

The finalized method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[3][15][16] The following protocol outlines the required validation experiments.

System Suitability

System suitability testing is performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for latanoprost and 15-O-formyl latanoprost peaks
Theoretical Plates (N) > 2000 for latanoprost and 15-O-formyl latanoprost peaks
%RSD of Peak Areas ≤ 2.0% for six replicate injections of a standard solution
Resolution (Rs) > 2.0 between latanoprost and 15-O-formyl latanoprost
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Analyze a blank (diluent).

  • Analyze a solution of latanoprost standard.

  • Analyze a solution of 15-O-formyl latanoprost standard.

  • Analyze a mixed solution containing both standards.

  • Analyze samples from the forced degradation study.

  • Perform peak purity analysis on the latanoprost peak in stressed samples.

Acceptance Criteria: No interfering peaks should be observed at the retention times of latanoprost and 15-O-formyl latanoprost in the blank. The method must demonstrate baseline resolution between the analyte and all potential impurities/degradants.

Linearity and Range

Protocol: Prepare at least five concentrations of 15-O-formyl latanoprost standard across the expected range (e.g., from the Limit of Quantitation to 150% of the specification limit). Plot a graph of peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The plot should be linear and pass through or be close to the origin.

Accuracy (as Recovery)

Protocol: Spike a sample matrix (e.g., a solution of latanoprost) with known amounts of 15-O-formyl latanoprost at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for impurities.[4]

Precision

Repeatability (Intra-assay precision):

  • Protocol: Analyze six replicate preparations of a sample spiked with 15-O-formyl latanoprost at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Acceptance Criteria: %RSD ≤ 5.0%.

Intermediate Precision (Inter-assay precision):

  • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: %RSD for the combined data should meet the criteria for repeatability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

Acceptance Criteria: The LOQ must be sufficiently low to allow for the quantification of the impurity at its specified limit (e.g., ≤ 0.1%).[4]

Robustness

Protocol: Deliberately vary key method parameters and assess the impact on the results.

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 5°C
Mobile Phase pH ± 0.2 units
Organic Content ± 2% absolute

Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the minor variations.

Final Recommended Method and Conclusion

This application note provides a comprehensive framework for developing and validating a stability-indicating HPLC method for the quantification of 15-O-formyl latanoprost. By following a systematic approach of optimization and rigorous validation as per ICH guidelines, a reliable and robust method can be established. Such a method is indispensable for ensuring the quality, safety, and efficacy of latanoprost drug products by controlling potential impurities. The principles and protocols outlined herein are designed to be adaptable, providing a solid foundation for analytical scientists in the pharmaceutical industry.

Caption: Structures of Latanoprost and 15-O-formyl latanoprost.

References

  • Benchchem. (n.d.). Forced Degradation Studies of Latanoprost and Its Isomers.
  • Doneanu, C. E. (2019). HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest.
  • Gajewska, M., et al. (2025).
  • ResearchGate. (2016).
  • Benchchem. (n.d.). 15(S)-Latanoprost stability and degradation pathways.
  • Semantic Scholar. (2016).
  • Mehta, J., et al. (2013). A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution. RSC Publishing.
  • Geneesmiddeleninformatiebank. (2016).
  • Gajewska, M., et al. (2025).
  • ResearchGate. (2023).
  • Google Patents. (2011). WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof.
  • ResearchGate. (2014).
  • GOV.UK. (2022). Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Semantic Scholar. (2020).
  • AKJournals. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Widomski, P., et al. (n.d.).
  • Sawatdee, S., et al. (2013). Development of a Stable Latanoprost Solution for Use as Eye Drops. ThaiScience.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Selleck Chem. (2024).
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Journal of Research and Review. (2025).
  • Google Patents. (n.d.). EP1759702B1 - Method of preparing a latanoprost ophthalmic solution and solution thus produced.
  • Chinese Journal of Modern Applied Pharmacy. (2017).
  • Journal of China Pharmaceutical University. (n.d.).

Sources

Application

LC-MS/MS protocol for detecting 15-O-formyl latanoprost in API

Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection of 15-O-Formyl Latanoprost in API Introduction & Scope Latanoprost is a synthetic prostaglandin F2α analogue widely utilized as a first-line treatmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection of 15-O-Formyl Latanoprost in API

Introduction & Scope

Latanoprost is a synthetic prostaglandin F2α analogue widely utilized as a first-line treatment for open-angle glaucoma and ocular hypertension 1. During the synthesis and long-term storage of the Active Pharmaceutical Ingredient (API), various degradation products can form. A critical quality attribute (CQA) in stability profiling is the accurate quantification of 15-O-formyl latanoprost (Latanoprost Impurity A) 2. Because latanoprost and its derivatives lack strong UV chromophores, traditional HPLC-UV methods often lack the sensitivity required for trace-level impurity detection 1. As a Senior Application Scientist, I have designed this Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to provide a self-validating, highly specific methodology for isolating and quantifying this specific formyl impurity.

Mechanistic Principles & Causality

Ionization Strategy: Latanoprost and 15-O-formyl latanoprost do not possess basic functional groups (such as primary or secondary amines) that readily accept protons. Relying on the standard [M+H]⁺ ion in positive Electrospray Ionization (ESI+) yields poor ionization efficiency and high signal-to-noise variability. To circumvent this, our protocol deliberately forces ammonium adduct formation . By introducing 5 mM ammonium acetate into the mobile phase, the ionization pathway is driven toward the highly stable [M+NH₄]⁺ adduct 3.

Fragmentation Pathway: Upon collision-induced dissociation (CID), the [M+NH₄]⁺ precursor ion of latanoprost (m/z 450.3) reliably fragments to a product ion at m/z 337.2, representing the neutral loss of water and the ammonium group 3. 15-O-formyl latanoprost (C₂₇H₄₀O₆, MW 460.6 Da) forms an [M+NH₄]⁺ precursor at m/z 478.3 2, which fragments to m/z 365.2. To correct for matrix effects and ionization drift, a deuterated internal standard (Latanoprost-d4) is utilized 4.

Mechanism A 15-O-formyl latanoprost (MW: 460.6 Da) B ESI+ Source (+ Ammonium Acetate) A->B LC Elution C Precursor Ion [M+NH4]+ (m/z 478.3) B->C Adduct Formation D Collision Cell (CID) Argon Gas C->D Q1 Selection E Product Ion (m/z 365.2) D->E Q3 Detection

Figure 1: Ionization and fragmentation pathway for 15-O-formyl latanoprost in ESI+ mode.

Quantitative Data & Instrument Parameters

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Latanoprost 450.3 337.2 100 22
15-O-formyl latanoprost 478.3 365.2 100 24

| Latanoprost-d4 (IS) | 454.3 | 341.2 | 100 | 22 |

Table 2: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 70 30
1.0 0.4 70 30
4.0 0.4 5 95
6.0 0.4 5 95
6.1 0.4 70 30

| 8.0 | 0.4 | 70 | 30 |

Table 3: Mass Spectrometry Source Parameters 4

Parameter Setting Parameter Setting
Ionization Mode ESI, Positive Source Temperature 150 °C
Capillary Voltage 3.5 kV Desolvation Temperature 350 °C

| Cone Gas Flow | 50 L/hr | Desolvation Gas Flow | 600 L/hr |

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare 5 mM ammonium acetate in LC-MS grade water, modified with 0.02% formic acid. Causality: The trace formic acid maintains a slightly acidic pH to improve peak shape on the C18 stationary phase without suppressing the ammonium adduct formation 5.

  • Mobile Phase B: Prepare 5 mM ammonium acetate in an Acetonitrile/Water mixture (95:5, v/v) with 0.02% formic acid [[5]]().

Step 2: Standard and Sample Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • API Sample: Accurately weigh 10 mg of Latanoprost API and dissolve in 10 mL of diluent to yield a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL. Spike with Latanoprost-d4 Internal Standard to a final concentration of 0.5 µg/mL.

  • Impurity Standard: Prepare a 1 mg/mL stock of 15-O-formyl latanoprost. Dilute sequentially to create a calibration curve spanning 0.01 µg/mL to 0.5 µg/mL (encompassing the typical 0.15% ICH specification limit).

Step 3: UHPLC Separation

  • Equilibrate a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at 40 °C.

  • Inject 5 µL of the prepared sample into the UHPLC system.

  • Execute the gradient elution defined in Table 2. The highly lipophilic 15-O-formyl latanoprost will elute slightly later than the parent latanoprost due to the added formyl moiety.

Self-Validating System Suitability Testing (SST)

To ensure the protocol is a self-validating system, the following sequence must be passed prior to batch analysis:

  • Specificity Check (Blank): Inject the diluent blank. Acceptance Criteria: No interfering peaks at the retention times of Latanoprost, 15-O-formyl latanoprost, or the IS.

  • Sensitivity Check (LOQ): Inject the 0.01 µg/mL standard. Acceptance Criteria: Signal-to-noise (S/N) ratio ≥ 10 for the m/z 478.3 → 365.2 transition.

  • System Precision: Inject the 0.075 µg/mL standard six times. Acceptance Criteria: %RSD of the peak area ratio (Impurity/IS) must be ≤ 5.0%.

References

  • 1Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments . Source: nih.gov. 1

  • 2Product Name : Latanoprost - Impurity A . Source: pharmaffiliates.com. 2

  • 3Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use . Source: nih.gov. 3

  • 4Application Note: Quantification of Latanoprost Free Acid using Latanoprost-d4 Internal Standard by LC-MS/MS . Source: benchchem.com. 4

  • 5High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums . Source: researchgate.net. 5

Sources

Method

Advanced Sample Preparation Protocols for Latanoprost Impurities Profiling in Ophthalmic Solutions

Introduction & The Analytical Challenge Latanoprost is a prostaglandin F2α analogue widely prescribed for the treatment of open-angle glaucoma and ocular hypertension[1]. In commercial ophthalmic solutions, the active ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Latanoprost is a prostaglandin F2α analogue widely prescribed for the treatment of open-angle glaucoma and ocular hypertension[1]. In commercial ophthalmic solutions, the active pharmaceutical ingredient (API) is formulated at extremely low concentrations (typically 50 µg/mL or 0.005%). Regulatory agencies require strict monitoring of latanoprost degradation products and synthetic impurities, such as the 15(S)-latanoprost epimer, 5,6-trans-latanoprost isomer, and latanoprost free acid[1],[2].

The Matrix Interference Problem: The primary analytical challenge in latanoprost impurity profiling is the presence of the preservative Benzalkonium Chloride (BAC) , which is often formulated at 200 µg/mL (four times the concentration of the API)[3].

  • In LC-MS/MS: BAC is a quaternary ammonium surfactant that causes severe ionization suppression, masking trace-level impurities.

  • In HPLC-UV: BAC homologues (C12 and C14) interact strongly with residual silanols on standard C18 columns, causing massive peak tailing and column overloading that obscure late-eluting impurities[3].

To achieve accurate quantification at the reporting threshold (≥0.1% of API, or ~50 ng/mL), sample preparation must isolate the trace impurities from the BAC-rich matrix.

Mechanistic Workflow: Mixed-Mode Solid Phase Extraction

To eliminate BAC while recovering latanoprost and its impurities, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard. MCX sorbents feature a polymeric reversed-phase backbone functionalized with strong cation-exchange (sulfonic acid) groups[4].

Because BAC maintains a permanent positive charge, it binds irreversibly to the sulfonate groups. Conversely, latanoprost and its impurities are neutral (or can be neutralized via pH adjustment) and bind only via reversed-phase interactions, allowing for selective elution[4].

SPE_Workflow Start Ophthalmic Sample (Latanoprost + Impurities + BAC) Condition 1. Conditioning (MeOH → Water) Start->Condition Load 2. Sample Loading (Analyte & BAC bind) Condition->Load Wash 3. Washing (5% MeOH in Water) Load->Wash Split Wash->Split Elute 4. Elution (100% MeOH) Latanoprost & Impurities Split->Elute Neutral elution Waste Sorbent Retains BAC (Strong Cation-Exchange) Split->Waste Cationic retention Analysis LC-MS/MS Analysis Elute->Analysis

Workflow for selective Latanoprost extraction and BAC removal using Mixed-Mode Cation Exchange SPE.

Experimental Methodologies

Protocol A: MCX SPE for Trace LC-MS/MS Profiling

This protocol is designed as a self-validating system to achieve >99% BAC removal while maintaining >95% recovery of latanoprost and its degradation products.

Materials: Oasis MCX (30 mg/1 mL) Cartridges or equivalent.

  • Sample Pre-Treatment: Dilute 1.0 mL of the ophthalmic solution with 1.0 mL of 2% Phosphoric Acid ( H3​PO4​ ) in LC-MS grade water.

    • Causality: Latanoprost free acid (a critical hydrolysis impurity) has a pKa of ~4.5. Acidifying the sample to pH < 3 ensures the carboxylic acid is fully protonated (neutralized). This forces the free acid to bind to the sorbent via reversed-phase interactions rather than being lost in the wash. BAC remains a permanent cation regardless of pH.

  • Conditioning: Pass 2.0 mL of 100% Methanol, followed by 2.0 mL of LC-MS grade water through the cartridge.

    • Causality: Methanol solvates the polymeric backbone, maximizing the surface area for reversed-phase interaction, while water equilibrates the ion-exchange sites.

  • Loading: Load the 2.0 mL acidified sample at a flow rate of 1 mL/min.

  • Washing: Wash with 2.0 mL of 5% Methanol in water containing 0.1% Formic Acid.

    • Causality: This removes highly polar excipients (e.g., buffering salts) without disrupting the hydrophobic interactions holding the API and impurities.

  • Elution: Elute the target analytes with 2.0 mL of 100% Methanol into a clean glass vial.

    • Causality: 100% Methanol completely disrupts the reversed-phase interactions, eluting the neutral latanoprost and its impurities. However, methanol cannot disrupt the strong electrostatic bond between the positively charged BAC and the negatively charged sulfonate groups on the sorbent. BAC is permanently trapped.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (e.g., 70:30 Water:Acetonitrile) to achieve a 5x concentration factor.

Protocol B: Direct Dilution for Routine HPLC-UV QA/QC

For routine batch release where SPE is too time-consuming, direct injection can be used only if orthogonal column chemistries are employed to manage BAC[3].

  • Sample Preparation: Dilute the ophthalmic solution 1:1 with mobile phase.

  • Chromatographic Strategy: Utilize a tandem column setup (e.g., a USP L93 Chiral column coupled with a USP L10 Cyano column)[3].

    • Causality: Standard C18 columns allow BAC to co-elute with latanoprost impurities. The addition of a Cyano (CN) column introduces strong dipole-dipole interactions that selectively and drastically extend the retention time of BAC homologues. This shifts the massive BAC peaks to the end of the chromatogram, leaving a clean baseline for the separation of latanoprost, 15(S)-latanoprost, and latanoprost acid[3].

Data Presentation & System Suitability

The following tables summarize the target profiles and expected validation metrics for the described sample preparation strategies.

Table 1: Key Latanoprost Impurities and Degradation Pathways

Impurity NameStructural ClassificationOrigin / PathwayAnalytical Target Limit
15(S)-Latanoprost EpimerSynthetic process / Isomerization≤ 0.5%
5,6-trans-Latanoprost IsomerSynthetic process / UV exposure≤ 0.5%
Latanoprost Free Acid Hydrolysis ProductAlkaline degradation / Heat≤ 1.0%
15-Ketolatanoprost Oxidation ProductOxidative stress ( H2​O2​ )≤ 0.2%

Table 2: Performance Comparison of Sample Preparation Strategies

ParameterProtocol A: MCX SPE (LC-MS/MS)Protocol B: Direct Dilution (HPLC-UV)
Primary Application Trace profiling, PharmacokineticsRoutine QA/QC, Stability testing
BAC Removal Efficiency > 99.9%0% (Chromatographically resolved)
API / Impurity Recovery 92.0% – 98.5%98.0% – 102.0%
Limit of Quantitation (LOQ) < 0.01 µg/mL~ 0.35 µg/mL[3]
Matrix Effect (Ion Suppression) Minimal (< 5%)N/A (UV Detection)

Conclusion

Robust impurity profiling of latanoprost requires overcoming the significant analytical interference posed by benzalkonium chloride. By understanding the physicochemical properties of the analytes—specifically the permanent cationic nature of BAC versus the neutral/weakly acidic nature of latanoprost and its impurities—scientists can design self-validating sample preparation workflows. Mixed-Mode Cation Exchange (MCX) provides the most rigorous matrix cleanup for trace LC-MS/MS analysis, while orthogonal column chemistries offer a viable high-throughput alternative for routine HPLC-UV testing.

References

  • Title: Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost | Source: researchgate.net | URL: [Link]

  • Title: Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments | Source: nih.gov | URL: [Link]

  • Title: Quantitative determination of benzalkonium chloride in treated wood by solid-phase extraction followed by liquid chromatography | Source: electronicsandbooks.com | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Latanoprost &amp; 15-O-Formyl Latanoprost Co-Elution

Welcome to the Analytical Development Support Center. This guide is designed for researchers and drug development professionals facing the notorious challenge of separating latanoprost from its closely related process im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. This guide is designed for researchers and drug development professionals facing the notorious challenge of separating latanoprost from its closely related process impurity, 15-O-formyl latanoprost.

Because latanoprost is a highly lipophilic prostaglandin F2α analogue, standard chromatographic approaches often fail to resolve its structurally similar impurities. Below, we dissect the causality behind these separations and provide self-validating protocols to ensure analytical integrity.

Troubleshooting Guide & FAQs

Q1: Why do latanoprost and 15-O-formyl latanoprost co-elute on standard C18 reversed-phase columns? A1: The co-elution is a direct result of their nearly identical hydrophobic footprints. Latanoprost contains three free hydroxyl groups (at C9, C11, and C15). In 15-O-formyl latanoprost, the C15-hydroxyl group is esterified with a formyl group. On standard alkyl-bonded phases (like C18 or C8), retention is overwhelmingly driven by hydrophobic dispersion forces. The addition of a small formyl group slightly increases the molecule's lipophilicity but does not significantly alter the overall molar volume of the massive lipophilic backbone. Consequently, their partition coefficients ( K ) remain virtually identical, leading to co-elution ([1]). To resolve them, you must shift the selectivity ( α ) away from pure hydrophobicity and towards polar interactions.

Q2: What is the mechanistic difference in elution order between Normal-Phase (NP) and Reversed-Phase (RP) modes for this critical pair? A2: The elution order completely reverses depending on the phase, which serves as an excellent orthogonal validation tool:

  • RP-HPLC: The stationary phase is non-polar. Because 15-O-formyl latanoprost lacks the free C15-hydroxyl (a hydrogen bond donor) and is slightly more lipophilic, it interacts more strongly with the stationary phase and elutes after latanoprost ([2]).

  • NP-HPLC: The stationary phase is highly polar (e.g., Amino). Latanoprost, possessing three free hydroxyl groups, forms stronger direct hydrogen bonds with the stationary phase than the formylated impurity. Thus, 15-O-formyl latanoprost elutes before latanoprost ([3]).

Q3: Which stationary phase chemistries provide the best selectivity? A3: You must exploit dipole-dipole or hydrogen-bonding interactions. For RP-HPLC, a Cyano (CN) column is highly recommended. The cyano functional groups provide strong dipole-dipole interactions that differentiate the free C15-OH of latanoprost from the formyl ester. For NP-HPLC, an Amino (NH2) column is the gold standard, as it directly interrogates the hydrogen-bonding capacity of the analytes.

Q4: How do I eliminate peak tailing for these compounds? A4: Peak tailing in prostaglandin analysis is caused by secondary interactions between the analyte's free hydroxyl groups and unendcapped residual silanols on the silica support.

  • In RP-HPLC , maintain the aqueous buffer at an acidic pH (e.g., pH 3.2) to fully protonate residual silanols, neutralizing their ion-exchange capacity.

  • In NP-HPLC , dynamically mask highly active silanol sites by adding exactly 0.05% water to the organic mobile phase. This maintains a consistent hydration layer on the stationary phase, ensuring sharp, symmetrical peaks ([3]).

Experimental Workflows & Decision Matrix

G N1 Problem: Co-elution on C18 Column (Hydrophobic forces insufficient) N2 Strategy: Shift Selectivity (Target Dipole/H-Bonding) N1->N2 N3 Path A: RP-HPLC Cyano (CN) Column N2->N3 N4 Path B: NP-HPLC Amino (NH2) Column N2->N4 N5 Buffer: pH 3.2 Phosphate Modifiers: ACN / MeOH N3->N5 N6 Eluent: Heptane / IPA / ACN Additive: 0.05% H2O N4->N6 N7 Elution: Latanoprost first, 15-O-formyl later N5->N7 N8 Elution: 15-O-formyl first, Latanoprost later N6->N8 N9 Success: Baseline Resolution (Rs > 1.5) N7->N9 N8->N9

Workflow for resolving latanoprost and 15-O-formyl latanoprost co-elution.

Validated Experimental Protocols

Protocol A: Reversed-Phase Gradient Method (Cyano Column)

Self-Validating Mechanism: This protocol uses a low injection volume (80 µL for 0.005% solutions) to prevent column overload, while the acidic pH ensures robust peak symmetry. The gradient focuses the analyte at the column head before selectively eluting the impurities based on dipole moments.

  • Column Selection: Install a Hypersil BDS CN column (250 × 4.6 mm, 5 µm) or an equivalent highly endcapped cyano phase.

  • Mobile Phase A (Aqueous): Prepare a 0.05 M Sodium Phosphate buffer. Adjust the pH strictly to 3.2 using orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Methanol.

  • Gradient Program:

    • 0–5 min: 70% A / 30% B

    • 5–20 min: Linear ramp to 30% A / 70% B

    • 20–25 min: Hold at 30% A / 70% B

    • 25–30 min: Return to 70% A / 30% B for re-equilibration.

  • Operational Parameters: Set flow rate to 1.0 mL/min and column oven temperature to 25 °C.

  • Detection: Monitor UV absorbance at 210 nm.

  • System Suitability Testing (SST): Inject a resolution mixture containing latanoprost and 15-O-formyl latanoprost. The system is valid only if the resolution ( Rs​ ) is ≥3.0 and the tailing factor is ≤1.5 ([2]).

Protocol B: Normal-Phase Isocratic Method (Amino Column)

Self-Validating Mechanism: The strict control of trace water in the mobile phase ensures reproducible retention times by stabilizing the hydration layer on the amino stationary phase, preventing retention time drift over continuous injections.

  • Column Selection: Install an NH2 (Amino) column (250 × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: In a chemically resistant reservoir, mix Heptane, 2-Propanol, and Acetonitrile in a 93:6:1 (v/v) ratio.

  • Hydration Additive (Critical Step): Add exactly 0.5 mL of HPLC-grade water per liter of the mobile phase (0.05% v/v). Sonicate for 15 minutes to ensure complete miscibility and prevent micro-emulsions.

  • Operational Parameters: Run isocratically at a flow rate of 1.0 mL/min with the column temperature maintained at 25 °C.

  • Detection: Monitor UV absorbance at 210 nm.

  • System Suitability Testing (SST): Inject the standard solution. Verify that 15-O-formyl latanoprost elutes prior to latanoprost. The system is valid if Rs​≥1.5 and the Relative Standard Deviation (RSD) for replicate injections is <2.0% ([3]).

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior and performance metrics when applying the protocols above to separate latanoprost from 15-O-formyl latanoprost.

ParameterProtocol A: RP-HPLC (Cyano)Protocol B: NP-HPLC (Amino)
Primary Selectivity Mechanism Dipole-Dipole & HydrophobicDirect Hydrogen Bonding
Stationary Phase Endcapped Cyano (-CN)Amino (-NH2)
Mobile Phase Composition Phosphate Buffer (pH 3.2) / ACN / MeOHHeptane / 2-Propanol / ACN / H₂O
Elution Order 1. Latanoprost 2. 15-O-formyl latanoprost1. 15-O-formyl latanoprost 2. Latanoprost
Typical Resolution ( Rs​ ) ≥3.0 ≥1.5
Primary Application Aqueous ophthalmic solutionsAPI bulk purity profiling

References

  • Vyas, N., et al. "A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution." RSC Advances, 2014. Available at:[Link]

  • Widomski, P., et al. "Validated liquid chromatographic method for analysis of the isomers of latanoprost." Acta Chromatographica, 2005. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in Latanoprost Impurity Chromatography

Welcome to the Advanced Chromatography Support Center. Latanoprost is a highly lipophilic prostaglandin F2α analogue that lacks a strong UV chromophore, necessitating detection at extremely low wavelengths (typically 200...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Latanoprost is a highly lipophilic prostaglandin F2α analogue that lacks a strong UV chromophore, necessitating detection at extremely low wavelengths (typically 200–210 nm)[1]. At these wavelengths, the chromatography system is pushed to its optical limits. Minor fluctuations in solvent absorbance, refractive index, and pump proportioning—which would be invisible at 254 nm—manifest as severe baseline drift, high-frequency noise, or sinusoidal pulsations[2].

This guide is designed for analytical scientists and drug development professionals to systematically diagnose and eliminate baseline artifacts during latanoprost impurity profiling.

Diagnostic Decision Tree

BaselineTroubleshooting Start Observe Baseline Issue at 210 nm Type Identify Noise Pattern Start->Type HighFreq High-Frequency Noise (Fuzzy Baseline) Type->HighFreq Drift Severe Drift / Wander (Gradient Runs) Type->Drift Pulsation Sinusoidal Pulsations (Rhythmic) Type->Pulsation Lamp Check UV Lamp Energy (Replace if >2000 hrs) HighFreq->Lamp FlowCell Clean Flow Cell (Flush with HNO3/Water) HighFreq->FlowCell Solvent Check Solvent Cutoff (Avoid MeOH, use ACN) Drift->Solvent TFA Balance TFA Absorbance (Add 0.085% TFA to Org) Drift->TFA Pump Check Pump Valves (Clean/Replace Check Valves) Pulsation->Pump Degas Check Degasser (Purge with He or replace) Pulsation->Degas

Diagnostic workflow for identifying and resolving HPLC baseline noise at 210 nm.

Core Troubleshooting Guides (Q&A)

Q: Why does my baseline drift upwards drastically during the gradient elution of latanoprost impurities? A: Causality: Gradient methods shift the proportion of aqueous and organic solvents over time. If you are using Trifluoroacetic acid (TFA) to improve peak shape, be aware that TFA absorbs heavily at 210 nm[3]. As the organic modifier increases, the baseline drifts because the background absorbance of the mobile phase is changing. Solution: You must optically balance the mobile phases. If Mobile Phase A contains 0.1% TFA, Mobile Phase B (Acetonitrile) should contain slightly less (e.g., 0.085% to 0.09% TFA). This compensates for the slight expansion of the organic solvent and matches the UV absorbance profile across the entire gradient[2].

Q: I am experiencing high-frequency, erratic noise (a "fuzzy" baseline). How do I fix this? A: Causality: High-frequency noise at low UV wavelengths is a symptom of low light throughput reaching the photodiode[2]. This is caused by an aging deuterium lamp, a dirty flow cell, or using a solvent with a high UV cutoff. Methanol, for instance, has a UV cutoff of 205 nm, meaning it absorbs almost all light at 210 nm, starving the detector of energy[2]. Solution: Switch your organic modifier from Methanol to Acetonitrile (UV cutoff 190 nm). If the issue persists, perform a lamp intensity test using your detector's onboard diagnostics and clean the flow cell (see Protocol 1).

Q: My baseline has a rhythmic, sinusoidal pulsation. What is the root cause? A: Causality: Rhythmic pulsations are mechanical. They stem from pump pressure fluctuations or inadequate mixing of the mobile phase[2]. At 210 nm, even microscopic differences in solvent proportioning (e.g., from a failing quaternary valve or a dirty check valve) cause refractive index changes in the flow cell[4]. Furthermore, if the mobile phase is poorly degassed, micro-bubbles outgas in the flow cell, causing severe optical distortion[2]. Solution: Overlay your pump pressure trace with your UV baseline. If the ripples correlate, clean or replace the pump check valves. Ensure your inline vacuum degasser is functioning properly.

Q: The baseline wanders randomly, even during isocratic holds. What is happening? A: Causality: Random baseline wander is often caused by thermal instability. Refractive index changes occur due to temperature differences between the column compartment and the detector flow cell[4]. Solution: Ensure the column temperature and detector temperature are aligned. If the column is heated >20°C above ambient, use a secondary heat exchanger to cool the eluent before it enters the flow cell[4].

Self-Validating Experimental Protocols

Protocol 1: System Passivation and Flow Cell Cleaning

Use this protocol to eliminate flow cell contamination causing refractive index noise and light scattering.

  • System Preparation: Disconnect the analytical column and replace it with a zero-dead-volume union. Direct the detector waste line into a dedicated acid-waste container.

  • Aqueous Flush: Flush the system with HPLC-grade water at 1.0 mL/min for 15 minutes to remove all buffer salts.

  • Acid Passivation: Pump 30% v/v Nitric Acid ( HNO3​ ) through the system and flow cell at 0.5 mL/min for 20 minutes.

  • Neutralization: Flush with HPLC-grade water at 1.0 mL/min until the pH of the waste line returns to neutral (approximately 30–45 minutes).

  • Organic Flush: Flush with 100% Acetonitrile for 15 minutes.

  • Self-Validation Step: Monitor the baseline at 210 nm during the final Acetonitrile flush. The system is validated as clean when the high-frequency baseline noise drops below 0.05 mAU and drift is < 1 mAU/hr.

Protocol 2: Mobile Phase Optimization for Low-UV Gradient LC

Use this protocol to create an optically balanced gradient for latanoprost impurity profiling.

  • Aqueous Phase (A): Prepare 10 mM Potassium Phosphate buffer in HPLC-grade water. Adjust to pH 3.0 using dilute phosphoric acid. Filter through a 0.22 µm hydrophilic membrane.

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile. Do not use Methanol.

  • Degassing: Apply continuous inline vacuum degassing. If the degasser is suspect, sparge both solvents with Helium for 10 minutes prior to the run[3].

  • Self-Validation Step: Run a "blank gradient" (0% to 100% B over 20 minutes) without making an injection. The protocol is validated if the maximum baseline drift across the entire gradient is ≤ 5 mAU. If drift exceeds this, adjust the acid/buffer concentration in Phase B until the baseline is flat.

Quantitative Data Summaries

Table 1: UV Cutoffs and Absorbance Properties of Common LC Solvents Selecting the right solvent is critical for latanoprost analysis at 210 nm.

Solvent / AdditiveUV Cutoff (nm)Suitability for Latanoprost (210 nm)Causality / Impact
Acetonitrile 190 nmExcellentHigh transparency; maximizes light reaching the photodiode.
Water (HPLC Grade) < 190 nmExcellentHighly transparent; requires rigorous degassing.
Phosphate Buffer < 200 nmExcellentProvides pH control without significant UV interference.
Methanol 205 nmPoorAbsorbs heavily at 210 nm; causes severe high-frequency noise.
TFA (0.1%) ~ 210 nmModerateAbsorbs at 210 nm; causes gradient drift unless perfectly balanced.

Table 2: Latanoprost Impurity Profile & Chromatographic Parameters Typical relative retention times (RRT) for latanoprost and its critical isomers.

AnalyteRelative Retention Time (RRT)Detection WavelengthSeparation Challenge
15(S)-latanoprost ~ 0.85210 nmRequires high theoretical plates; sensitive to gradient mixing.
Latanoprost 1.00210 nmActive Pharmaceutical Ingredient (API).
5,6-trans-latanoprost ~ 1.15210 nmHighly lipophilic; elutes late in the organic gradient phase.

Frequently Asked Questions (FAQs)

Q: Why does the USP monograph for Latanoprost recommend normal phase chromatography instead of reversed-phase? A: The official USP assay for Latanoprost utilizes a normal phase system consisting of Chromatographic Hexane and Dehydrated Alcohol (94:6)[5]. Because latanoprost is highly lipophilic, normal phase chromatography provides excellent isocratic separation of specific stereoisomers without the severe baseline drift typically associated with low-UV reversed-phase gradients.

Q: Can we use LC-MS to bypass the 210 nm UV noise issue entirely? A: Yes. LC-MS/MS (using Electrospray Ionization) detects mass-to-charge ratios rather than chromophores, completely bypassing UV absorbance issues. However, for routine QA/QC batch release in pharmaceutical manufacturing, LC-UV is heavily preferred due to regulatory compendial requirements, lower instrumentation costs, and simpler method validation protocols.

Q: Does the injection volume affect baseline noise? A: Injection volume does not affect continuous baseline noise, but injecting a sample diluent that differs significantly from the initial mobile phase composition will cause a massive refractive index shock (a "solvent peak"). Always dissolve your latanoprost sample in a diluent that closely matches Mobile Phase A to prevent baseline distortion at the start of the chromatogram.

Sources

Troubleshooting

reducing thermal degradation of latanoprost to 15-O-formyl latanoprost

A Guide to Minimizing Thermal Degradation to 15-O-Formyl Latanoprost Audience: Researchers, scientists, and drug development professionals engaged in the formulation and analysis of latanoprost ophthalmic solutions. Obje...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Thermal Degradation to 15-O-Formyl Latanoprost

Audience: Researchers, scientists, and drug development professionals engaged in the formulation and analysis of latanoprost ophthalmic solutions.

Objective: This guide provides in-depth technical assistance for identifying, troubleshooting, and mitigating the thermal degradation of latanoprost, specifically its conversion to the 15-O-formyl latanoprost impurity. The content is structured to address common challenges encountered during development and stability testing.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability of latanoprost and the significance of its degradation products.

Q1: What is 15-O-formyl latanoprost and why is it a concern?

A1: 15-O-formyl latanoprost is a degradation product formed from the active pharmaceutical ingredient (API), latanoprost. Its formation represents a loss of the active compound, which can compromise the therapeutic efficacy of the drug product. The presence of this and other degradation products is a critical quality attribute (CQA) that must be controlled within specified limits to ensure product safety and potency throughout its shelf life. Latanoprost is known to be unstable in aqueous solutions and is sensitive to heat and light, leading to the formation of various degradation products including latanoprost acid and 15-ketolatanoprost.[1]

Q2: What are the primary factors that accelerate the thermal degradation of latanoprost?

A2: The thermal degradation of latanoprost is significantly influenced by several factors:

  • Temperature: Elevated temperatures are a primary driver of degradation. Studies show that latanoprost remains stable at refrigerated (4°C) and room temperatures (25°C) for about 30 days, but degradation accelerates significantly at higher temperatures like 50°C and 70°C.[2]

  • pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the isopropyl ester group in latanoprost, leading to the formation of latanoprost acid.[3][4] The optimal pH for latanoprost stability in ophthalmic solutions is typically around 6.7.[5]

  • Excipients: The interaction of latanoprost with other formulation components can impact its stability. For example, certain preservatives or buffering agents may influence the degradation pathways.

  • Light Exposure: Latanoprost is susceptible to photodegradation, particularly from UV radiation.[2][6]

  • Oxidation: The molecule is also prone to oxidation, which can lead to the formation of impurities like 15-ketolatanoprost.[6]

Q3: What are the recommended storage conditions for latanoprost formulations?

A3: To maintain stability, unopened latanoprost ophthalmic solutions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[6] After opening, the product can typically be stored at room temperature (up to 25°C or 77°F) for a period of up to six weeks.[6] The importance of these storage conditions should be clearly communicated to patients to ensure the medication's efficacy.[2]

Part 2: Troubleshooting Guide for Unexpected Degradation

This section provides a systematic approach to investigating and resolving issues of excessive 15-O-formyl latanoprost formation during stability studies.

2.1 Initial Assessment & Root Cause Analysis Workflow

If routine stability testing reveals an out-of-specification (OOS) result for 15-O-formyl latanoprost or other related substances, a structured investigation is critical. The following workflow can guide the root cause analysis.

Troubleshooting_Workflow cluster_investigation Investigation Phase cluster_mitigation Mitigation & CAPA Start OOS Result Detected: High 15-O-Formyl Latanoprost Check_Formulation Verify Formulation Parameters - pH - Excipient Lots - Buffer Capacity Start->Check_Formulation Is formulation correct? Check_Process Review Manufacturing Process - Heat Exposure (Sterilization) - Mixing Times/Speeds Start->Check_Process Were process parameters met? Check_Packaging Inspect Container Closure System - Seal Integrity - Material Compatibility (Adsorption) Start->Check_Packaging Is packaging intact & suitable? Check_Analytical Validate Analytical Method - Peak Identification - Co-elution Issues Start->Check_Analytical Is the method robust? Reformulate Formulation Optimization (Adjust pH, Add Stabilizers) Check_Formulation->Reformulate If formulation is the root cause Modify_Process Process Modification (e.g., Aseptic Fill vs. Terminal Sterilization) Check_Process->Modify_Process If process is the root cause Change_Packaging Packaging Re-evaluation (e.g., Gas-tight seals) Check_Packaging->Change_Packaging If packaging is the root cause Refine_Method Analytical Method Refinement Check_Analytical->Refine_Method If method is flawed

Caption: Troubleshooting workflow for OOS results.

2.2 Common Scenarios and Actionable Solutions

Scenario 1: Degradation is higher in stability batches stored at elevated temperatures (e.g., 40°C) compared to reference batches.

  • Causality: This strongly indicates a thermal liability issue. The formulation may lack the robustness to protect latanoprost from heat-induced degradation. The hydrolysis of latanoprost is a temperature-dependent process.[4]

  • Troubleshooting Steps:

    • pH Verification: Confirm the pH of the stability samples. A shift in pH during storage can accelerate degradation. Latanoprost is more susceptible to hydrolysis at pH values below 4 and above 6.7.[5]

    • Excipient Review: Investigate the excipients used. Could there be an interaction? For instance, the preservative benzalkonium chloride (BAK) is common, but its concentration and interaction with other components should be evaluated.[7][8][9]

    • Stabilizer Addition: Consider the inclusion of stabilizing agents. Surfactants like polyethylene glycol monostearates can form micelles that protect latanoprost from both hydrolysis and adsorption to container walls.[4] Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have also been shown to form stable inclusion complexes with latanoprost, enhancing its stability at room temperature.[5][7]

Scenario 2: High variability in degradation levels is observed across different batches.

  • Causality: This points towards inconsistencies in the manufacturing process or raw material variability.

  • Troubleshooting Steps:

    • Process Parameter Audit: Review critical process parameters such as heating/cooling rates, mixing times, and exposure to air (oxygen).

    • Packaging Integrity: Investigate the container closure system. Inconsistent sealing can lead to different levels of oxidative stress. Formulations in gas-tight, thermally sealed containers have demonstrated better stability.[3][10]

    • API and Excipient Sourcing: Check for any changes in the suppliers or lots of the API and key excipients. Minor differences in impurity profiles of raw materials can sometimes catalyze degradation.

Scenario 3: The analytical method shows poor separation between the 15-O-formyl peak and other impurities.

  • Causality: The analytical method may not be specific or robust enough to accurately quantify the degradant.

  • Troubleshooting Steps:

    • Method Re-validation: Perform a forced degradation study to ensure the method can separate latanoprost from all potential degradation products, including its isomers (15(S)-latanoprost, 5,6-trans-latanoprost) and degradants (latanoprost acid, 15-ketolatanoprost).[1][6][11]

    • Column and Mobile Phase Optimization: Experiment with different column chemistries (e.g., a combination of chiral and cyano columns) and mobile phase compositions to improve resolution.[1][11] A reverse-phase gradient elution is commonly employed.[11]

    • Detector Selection: While UV detection at 210 nm is common, more sensitive techniques like UPLC-MS may be necessary for accurately quantifying low-level impurities.[12]

Part 3: Experimental Protocols & Methodologies
3.1 Protocol: Stability-Indicating HPLC-UV Method

This protocol outlines a typical stability-indicating method for the quantification of latanoprost and its related substances.

ParameterSpecificationRationale / Pro-Tip
Instrumentation HPLC or UPLC with UV DetectorUPLC offers higher resolution and faster run times.
Column Reverse Phase C18, e.g., (250 x 4.6 mm), 5 µmA C18 column provides good retention for the lipophilic latanoprost molecule.
Mobile Phase A Phosphate Buffer (e.g., pH 3.2)A slightly acidic pH helps in achieving good peak shape for acidic degradants.
Mobile Phase B Acetonitrile/Methanol mixtureOrganic modifiers to elute the compounds. The ratio can be optimized for best separation.
Elution GradientA gradient elution is necessary to separate early-eluting polar degradants from the main API peak and late-eluting lipophilic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Adjust for column diameter.
Detection Wavelength 210 nmLatanoprost and its related substances have UV absorbance at this wavelength.
Column Temperature 25°C - 30°CMaintaining a consistent column temperature ensures reproducible retention times.
Injection Volume 20 - 80 µLCan be optimized to achieve a suitable response, especially for the low concentration of latanoprost (0.005%) in the final product.[13]
3.2 Protocol: Forced Degradation Study

A forced degradation study is essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of latanoprost.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API Latanoprost Solution (in appropriate solvent) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 70°C in oven) API->Thermal Photo Photolytic Stress (UV/Vis light chamber) API->Photo Analysis Analyze Stressed Samples by HPLC/UPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Peak_Purity Assess Peak Purity (e.g., using DAD) Analysis->Peak_Purity Mass_Balance Perform Mass Balance Calculation Analysis->Mass_Balance

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of latanoprost in a suitable solvent (e.g., acetonitrile).

  • Apply Stress Conditions: Expose aliquots of the stock solution to various stress conditions as depicted in the workflow diagram above (acidic, alkaline, oxidative, thermal, and photolytic).[6][11]

  • Neutralize (if applicable): After the specified stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analyze: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

  • Evaluate: Assess the results for the formation of degradation products. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main latanoprost peak and from each other.

References
  • Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. ResearchGate. Available from: [Link]

  • Development of a Stable Latanoprost Solution for Use as Eye Drops. Thai Journal of Pharmaceutical Sciences. Available from: [Link]

  • Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies. PubMed. Available from: [Link]

  • The physical properties of generic latanoprost ophthalmic solutions are not identical. Acta Ophthalmologica. Available from: [Link]

  • The stabilization mechanism of latanoprost. PubMed. Available from: [Link]

  • Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. Semantic Scholar. Available from: [Link]

  • Aqueous Prostaglandin Eye Drop Formulations. Semantic Scholar. Available from: [Link]

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. MDPI. Available from: [Link]

  • Effect of Temperature and Light on the Stability of Latanoprost and its Clinical Relevance. Investigative Ophthalmology & Visual Science. Available from: [Link]

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. PMC. Available from: [Link]

  • Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use. Journal of Ocular Pharmacology and Therapeutics. Available from: [Link]

  • A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution. RSC Publishing. Available from: [Link]

  • Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. Semantic Scholar. Available from: [Link]

  • RP-HPLC determination of two stereoisomers in latanoprost eye drop. Journal of China Pharmaceutical University. Available from: [Link]

  • Topical Prostaglandin Analogues with and without Preservatives on Tear Film Stability in the Long-Term Treatment of Glaucoma. Journal of Evidence Based Medicine and Healthcare. Available from: [Link]

  • Ocular Surface Parameters in Glaucoma Patients Treated with Topical Prostaglandin Analogs and the Importance of Switching to Preservative-Free Eye Drops—A Systematic Review. MDPI. Available from: [Link]

  • Cytotoxicity of prostaglandin analog eye drops preserved with benzalkonium chloride in multiple corneoconjunctival cell lines. Dove Medical Press. Available from: [Link]

  • Improvement of Prostaglandin-Associated Periorbitopathy after Discontinuing Treatment. The official journal of the Turkish-German Gynecological Association. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

ICH guidelines for validating 15-O-formyl latanoprost analytical methods

As a Senior Application Scientist, I approach the analytical validation of prostaglandin analogues not merely as a compliance exercise, but as a mechanistic challenge. Latanoprost, a highly lipophilic PGF2α analogue used...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the analytical validation of prostaglandin analogues not merely as a compliance exercise, but as a mechanistic challenge. Latanoprost, a highly lipophilic PGF2α analogue used to treat open-angle glaucoma, presents unique analytical hurdles due to its lack of strong chromophores and its susceptibility to degradation.

Among its critical quality attributes (CQAs) is the control of 15-O-formyl latanoprost (Latanoprost EP Impurity A). This impurity arises from the formylation of the 15-hydroxyl group, either as a synthetic byproduct or a degradation artifact. Because it closely mimics the parent API in polarity and structure, achieving baseline resolution requires orthogonal chromatographic selectivity.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for quantifying 15-O-formyl latanoprost, rigorously grounded in the ICH Q2(R2) validation framework [1].

The ICH Q2(R2) Validation Framework & Lifecycle Strategy

The transition from ICH Q2(R1) to Q2(R2) emphasizes a lifecycle approach to analytical procedures, integrating risk management and prior knowledge [1]. For 15-O-formyl latanoprost, the validation strategy must account for the sample matrix: bulk Active Pharmaceutical Ingredient (API) versus ophthalmic solutions containing aggressive preservatives like Benzalkonium Chloride (BAC).

ICH_Q2_R2_Lifecycle N1 Analytical Target Profile (ATP) Define CQA & Method Goals N2 Risk Assessment Matrix Effects & Impurity Profiling N1->N2 N3 Method Selection HPLC-UV vs. LC-MS/MS N2->N3 N4 ICH Q2(R2) Validation Specificity, LOD/LOQ, Linearity N3->N4 N5 Routine QC & Lifecycle Management Continuous Monitoring N4->N5

Figure 1: ICH Q2(R2) lifecycle approach for analytical method validation.

Mechanistic Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is dictated by the causality of matrix interference and the required Limit of Quantitation (LOQ) [2].

  • HPLC-UV (Cyano/Chiral Stationary Phases): Standard C18 columns often fail to resolve latanoprost from 15-O-formyl latanoprost due to overpowering hydrophobic interactions. By utilizing a Cyano (CN) column, we leverage dipole-dipole interactions, providing the orthogonal selectivity needed to separate these structurally rigid isomers. However, UV detection at 210 nm is highly susceptible to masking by BAC in formulated eye drops.

  • UPLC-MS/MS (ESI+): For finished ophthalmic solutions (typically containing only 0.005% latanoprost), LC-MS/MS is mandatory. The mass spectrometer bypasses UV masking by isolating the specific mass-to-charge (m/z) transitions. 15-O-formyl latanoprost (MW 460.6 g/mol ) is monitored via its sodium adduct [M+Na]+ at m/z 483.3, cleanly separating it from the latanoprost [M+Na]+ parent ion at m/z 455.3 [3].

Method_Selection Start Sample Matrix Analysis API Bulk API (Latanoprost) High Concentration Start->API Formulation Ophthalmic Solution Trace Impurities + BAC Start->Formulation HPLC HPLC-UV (Cyano Column) Detection: 210 nm LOQ: ~0.1 µg/mL API->HPLC Sufficient Sensitivity LCMS UPLC-MS/MS (ESI+) MRM Mode LOQ: ~0.003 µg/mL Formulation->LCMS Matrix Interference

Figure 2: Decision matrix for selecting 15-O-formyl latanoprost quantification methods.

Quantitative Performance Comparison

The following table synthesizes the validated performance metrics of both methodologies, benchmarked against ICH Q2(R2) criteria for impurity quantification [2][3].

Validation Parameter (ICH Q2)HPLC-UV (Cyano Column, 210 nm)UPLC-MS/MS (ESI+, MRM Mode)Regulatory Implication
Linearity Range 0.5 – 15.0 µg/mL0.005 – 0.5 µg/mLMS/MS is required for trace degradation profiling in stability studies.
Limit of Detection (LOD) 0.03 µg/mL0.001 µg/mL (1 ng/mL)MS/MS offers 30x greater sensitivity, crucial for early degradation detection.
Limit of Quantitation (LOQ) 0.10 µg/mL0.003 µg/mL (3 ng/mL)Both meet the ICH reporting threshold for their respective matrix targets.
Accuracy (Recovery %) 98.5% – 101.2%95.0% – 104.5%UV shows tighter recovery in bulk API; MS/MS is subject to minor matrix effects.
Precision (RSD %) < 1.5%< 3.0%UV is highly reproducible for routine batch release of API.
Specificity Baseline resolution (Rs > 2.0)m/z isolation (No co-elution risk)MS/MS provides absolute structural confirmation via fragmentation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal System Suitability Testing (SST) gates; if the system fails the SST criteria, the protocol halts, preventing the generation of artifactual data.

Protocol A: Stability-Indicating HPLC-UV for Bulk API

Mechanism: Exploits dipole-dipole interactions to resolve the formyl group from the parent cyclopentyl ring.

  • System Preparation: Equip the HPLC with a Hypersil BDS Cyano (CN) column (250 × 4.6 mm, 5 µm). Set column temperature to 35°C.

  • Mobile Phase Formulation: Prepare a gradient system.

    • Mobile Phase A: 10 mM Phosphate buffer (pH 3.2).

    • Mobile Phase B: Acetonitrile:Methanol (80:20, v/v).

  • Standard Preparation: Prepare a resolution mixture containing 50 µg/mL Latanoprost and 0.5 µg/mL 15-O-formyl latanoprost (Latanoprost EP Impurity A) [4].

  • Self-Validation Gate (SST): Inject the resolution mixture.

    • Acceptance Criteria: The resolution ( Rs​ ) between latanoprost and 15-O-formyl latanoprost must be ≥1.5 . The tailing factor for the impurity peak must be ≤1.5 . Do not proceed to sample analysis if criteria are not met.

  • Sample Execution: Inject 20 µL of the sample API solution. Monitor absorbance at 210 nm.

  • Quantification: Calculate the impurity percentage using the external standard method, correcting for relative response factors (RRF) if utilizing a surrogate standard.

Protocol B: High-Sensitivity UPLC-MS/MS for Ophthalmic Solutions

Mechanism: Bypasses BAC-induced UV masking by ionizing the target molecules and filtering them through a triple quadrupole mass analyzer.

  • System Preparation: Equip the UPLC with a sub-2-micron C18 column (e.g., Waters Acquity BEH C18, 100 × 2.1 mm, 1.7 µm).

  • Mobile Phase Formulation:

    • Mobile Phase A: 10 mM Ammonium formate in water (pH adjusted to 3.5 with formic acid to promote protonation/adduct formation).

    • Mobile Phase B: 100% Acetonitrile.

  • Internal Standard (IS) Spiking: Spike all blanks, standards, and samples with Latanoprost-d4 (isotopic internal standard) to a final concentration of 10 ng/mL. Causality: The IS perfectly co-elutes and experiences identical matrix suppression from BAC, self-correcting the quantitative readout.

  • MS/MS Tuning (ESI+): Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

    • Latanoprost: m/z 455.3 437.3 (Loss of H2​O )

    • 15-O-formyl latanoprost: m/z 483.3 437.3 (Loss of formyl group and H2​O )

  • Self-Validation Gate (SST): Inject the LOQ standard (3 ng/mL).

    • Acceptance Criteria: Signal-to-noise (S/N) ratio must be ≥10:1 . The precision of 6 replicate IS injections must yield an RSD ≤2.0% .

  • Sample Execution: Inject 5 µL of the ophthalmic solution directly (or post-dilution). Quantify the impurity ratio based on the IS-normalized calibration curve.

Conclusion & Recommendations

For laboratories tasked with regulatory submissions, the selection of the analytical method must align with the Analytical Target Profile (ATP) defined in ICH Q14 and validated per ICH Q2(R2).

If your laboratory is releasing bulk Latanoprost API , the HPLC-UV method utilizing a Cyano stationary phase is highly recommended due to its robustness, lower operational cost, and excellent precision. Conversely, if you are conducting stability studies on finished ophthalmic drops , the UPLC-MS/MS method is non-negotiable. The presence of BAC preservatives and the necessity to detect 15-O-formyl latanoprost at trace degradation levels (sub-nanogram) strictly mandate the sensitivity and specificity of mass spectrometry.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • National Institutes of Health (NIH). "Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments." PMC. Available at:[Link]

  • Veeprho. "Latanoprost EP Impurity A (15-Formyl-Latanoprost) Reference Standards." Veeprho Pharmaceuticals. Available at:[Link]

Comparative

A Comparative Guide to UPLC and HPLC Methods for the Analysis of 15-O-formyl Latanoprost

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the choice between Ultra-Performance Liquid Chromatog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) is a critical decision that can significantly impact method efficiency, sensitivity, and overall productivity. This guide provides a comprehensive cross-validation and comparison of UPLC and HPLC methods for the quantitative analysis of 15-O-formyl latanoprost, a potential impurity and degradation product of the prostaglandin analogue latanoprost.

Latanoprost is a widely prescribed medication for the treatment of glaucoma and ocular hypertension.[1] The presence of impurities, such as the 15-O-formyl ester, can potentially affect the safety and efficacy of the drug product. Therefore, robust and reliable analytical methods are essential for the accurate quantification of these impurities. This guide will delve into the technical nuances of both UPLC and HPLC, offering a side-by-side comparison supported by hypothetical experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

The Fundamental Divide: UPLC vs. HPLC

At their core, both UPLC and HPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The primary distinction lies in the particle size of the stationary phase and the resulting operating pressures.[2][3]

  • HPLC traditionally employs columns packed with particles of 3-5 µm in diameter, operating at pressures up to 6,000 psi.[4]

  • UPLC , a more recent advancement, utilizes columns with sub-2 µm particles, necessitating significantly higher operating pressures, often exceeding 15,000 psi.[4]

This fundamental difference in particle size and pressure leads to significant variations in performance, which will be explored in detail throughout this guide.

Experimental Cross-Validation: A Hypothetical Study

To provide a practical comparison, this guide presents a hypothetical cross-validation study of UPLC and HPLC methods for the analysis of 15-O-formyl latanoprost. The objective of such a study is to demonstrate that both methods are fit for their intended purpose and to compare their performance characteristics.

Methodology Workflow

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Cross-Validation cluster_3 Performance Comparison MD_HPLC HPLC Method Development MV_HPLC HPLC Method Validation MD_HPLC->MV_HPLC MD_UPLC UPLC Method Development MV_UPLC UPLC Method Validation MD_UPLC->MV_UPLC CV_Analysis Analysis of Same Samples by Both Methods MV_HPLC->CV_Analysis MV_UPLC->CV_Analysis CV_Compare Comparison of Results CV_Analysis->CV_Compare PC_Params Evaluation of: - Speed - Sensitivity - Resolution - Solvent Consumption CV_Compare->PC_Params

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for the hypothetical UPLC and HPLC analysis of 15-O-formyl latanoprost. These protocols are based on established methods for latanoprost and its related substances.[1][5]

Protocol 1: UPLC Method

  • Instrumentation: Waters ACQUITY UPLC System with a TUV detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A mixture of acetonitrile and water (gradient elution).

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 µg/mL of 15-O-formyl latanoprost.

  • Standard Preparation: Prepare a stock solution of 15-O-formyl latanoprost reference standard in the mobile phase and dilute to a final concentration of 1 µg/mL.

Protocol 2: HPLC Method

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD detector.

  • Column: Zorbax SB-C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A mixture of acetonitrile and water (gradient elution, adjusted for the longer column).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 µg/mL of 15-O-formyl latanoprost.

  • Standard Preparation: Prepare a stock solution of 15-O-formyl latanoprost reference standard in the mobile phase and dilute to a final concentration of 1 µg/mL.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the hypothetical quantitative data from the cross-validation study, comparing the performance of the UPLC and HPLC methods based on key validation parameters as outlined in the ICH Q2(R2) guidelines.[6]

Table 1: System Suitability and Speed
ParameterUPLCHPLC
Retention Time (min) 2.58.2
Theoretical Plates 15,0008,000
Tailing Factor 1.11.3
Run Time (min) 515

The UPLC method demonstrates a significantly shorter run time, leading to higher throughput. The higher number of theoretical plates indicates greater column efficiency, resulting in sharper peaks.

Table 2: Linearity and Sensitivity
ParameterUPLCHPLC
Linearity Range (µg/mL) 0.05 - 5.00.1 - 5.0
Correlation Coefficient (r²) > 0.999> 0.998
LOD (µg/mL) 0.0150.03
LOQ (µg/mL) 0.050.1

UPLC exhibits superior sensitivity with lower Limits of Detection (LOD) and Quantitation (LOQ), making it more suitable for trace impurity analysis.[2]

Table 3: Precision and Accuracy
ParameterUPLCHPLC
Repeatability (RSD%) < 1.0< 1.5
Intermediate Precision (RSD%) < 1.5< 2.0
Accuracy (Recovery %) 98.5 - 101.297.8 - 102.1

Both methods demonstrate excellent precision and accuracy, well within the acceptance criteria of regulatory guidelines.

Table 4: Robustness and Solvent Consumption
ParameterUPLCHPLC
Robustness PassedPassed
Solvent Consumption (mL/run) 2.515

Both methods are robust to small, deliberate changes in method parameters. However, the UPLC method offers a significant advantage in terms of reduced solvent consumption, leading to lower operating costs and a smaller environmental footprint.[2]

In-Depth Analysis: Causality Behind the Performance

The superior performance of UPLC in terms of speed, sensitivity, and efficiency can be directly attributed to the smaller particle size of the stationary phase.[7] The sub-2 µm particles provide a greater surface area for interaction with the analyte, leading to more efficient mass transfer and narrower peaks. This, in turn, results in improved resolution and higher sensitivity. The shorter column length and higher optimal flow rates possible with UPLC contribute to the drastically reduced run times.

However, the high backpressure generated by the small particles in UPLC systems necessitates more robust and specialized instrumentation, which typically comes at a higher initial cost compared to HPLC systems.[3]

Logical Relationships in Chromatographic Performance

cluster_0 UPLC cluster_1 HPLC UPLC_Particle < 2 µm Particles UPLC_Pressure High Pressure (>15,000 psi) UPLC_Particle->UPLC_Pressure UPLC_Efficiency High Efficiency UPLC_Pressure->UPLC_Efficiency UPLC_Speed Fast Analysis UPLC_Efficiency->UPLC_Speed UPLC_Sensitivity High Sensitivity UPLC_Efficiency->UPLC_Sensitivity UPLC_Solvent Low Solvent Use UPLC_Speed->UPLC_Solvent HPLC_Particle 3-5 µm Particles HPLC_Pressure Lower Pressure (<6,000 psi) HPLC_Particle->HPLC_Pressure HPLC_Efficiency Standard Efficiency HPLC_Pressure->HPLC_Efficiency HPLC_Speed Slower Analysis HPLC_Efficiency->HPLC_Speed HPLC_Sensitivity Standard Sensitivity HPLC_Efficiency->HPLC_Sensitivity HPLC_Solvent Higher Solvent Use HPLC_Speed->HPLC_Solvent

Caption: Relationship between particle size, pressure, and performance in UPLC and HPLC.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of UPLC and HPLC methods for the analysis of 15-O-formyl latanoprost clearly demonstrates the performance advantages of UPLC in terms of speed, sensitivity, and efficiency. For laboratories focused on high-throughput analysis, trace-level impurity detection, and minimizing solvent consumption, UPLC is the superior choice.

However, HPLC remains a robust, reliable, and more cost-effective option for many applications. For laboratories with lower sample throughput or where the highest sensitivity is not a critical requirement, a well-validated HPLC method can provide accurate and precise results.

Ultimately, the decision between UPLC and HPLC should be based on a thorough evaluation of the specific analytical needs, sample throughput requirements, and available resources of the laboratory. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the selection of the most appropriate chromatographic technique for the critical task of pharmaceutical impurity analysis.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • Mehta, J., et al. (2010). A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution. Analytical Methods, 2(11), 1737-1743.
  • ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference? Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of Stability Indicting HPLC Method for the Separation and Simultaneous Analysis of Timolol, Dorzolamide and Latanoprost Inophthalmic formulations. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Retrieved from [Link]

  • Sznitowska, M., et al. (2025, April 24).
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • JETIR. (2021). STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION OF NETARSUDIL AND LATANOPROST BY RP- HPLC AND ITS DEGRADATION. Retrieved from [Link]

  • Widomski, P., et al. (2007). Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost.
  • SciSpace. (2021, December 31). (Open Access) Development and Validation of Stability Indicating Analytical Method for the Simultaneous Estimation of Netarsudil and Latanoprost by RP-HPLC. Retrieved from [Link]

  • Journal of China Pharmaceutical University. (2014). RP-HPLC determination of two stereoisomers in latanoprost eye drop. Retrieved from [Link]

  • Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • International Journal of Green Pharmacy. (2020, April 17). Development and validation of a stability- indicating reverse-phase ultra-performance liquid chromatography method for the simultaneous determination of. Retrieved from [Link]

  • PubMed. (2025, December 12). Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Retrieved from [Link]

  • IntechOpen. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ResearchGate. (2018, March 16). (PDF) INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. Retrieved from [Link]

Sources

Validation

comparative degradation kinetics of latanoprost and 15-O-formyl latanoprost

Comparative Degradation Kinetics of Latanoprost and 15-O-Formyl Latanoprost: A Technical Guide for Formulation Scientists As a Senior Application Scientist overseeing ophthalmic formulation integrity, I frequently encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Degradation Kinetics of Latanoprost and 15-O-Formyl Latanoprost: A Technical Guide for Formulation Scientists

As a Senior Application Scientist overseeing ophthalmic formulation integrity, I frequently encounter discrepancies in impurity profiling during the lifecycle management of prostaglandin analogs. Latanoprost, a first-line therapy for open-angle glaucoma, is notoriously sensitive to environmental stressors[1]. During its synthesis and subsequent storage, various related substances emerge—most notably 15-O-formyl latanoprost (European Pharmacopoeia Impurity A)[2].

Understanding the comparative degradation kinetics of the parent active pharmaceutical ingredient (API) and its formylated derivative is critical. This guide provides an objective, data-driven comparison of their kinetic behaviors, supported by mechanistic causality and field-proven experimental protocols, to help drug development professionals establish robust cold-chain (2–8°C) and shelf-life specifications[3].

Mechanistic Causality & Structural Logic

The kinetic disparity between latanoprost and 15-O-formyl latanoprost is governed by the electrophilicity and steric environment of their respective ester carbonyls.

  • Latanoprost: Formulated as a prodrug, it utilizes a sterically hindered isopropyl ester at the C1 position. This steric bulk provides moderate resistance to nucleophilic attack (hydrolysis) at physiological pH (pH 6.0–7.0), though it remains susceptible to alkaline hydrolysis and oxidation (forming latanoprost acid and 15-keto latanoprost, respectively)[4].

  • 15-O-Formyl Latanoprost: This related substance features an additional formate ester at the C15 hydroxyl group[2]. Formate esters lack steric bulk and possess a highly electrophilic carbonyl carbon, making them exceptionally labile.

The Causality: Because the activation energy required to cleave a formate ester is significantly lower than that of an isopropyl ester, the deformylation of 15-O-formyl latanoprost occurs at a drastically faster rate. Under aqueous stress, 15-O-formyl latanoprost acts as a highly reactive, transient intermediate that rapidly degrades back to latanoprost, which subsequently hydrolyzes into latanoprost acid[5].

Pathway Latanoprost Latanoprost (Active Prodrug) LatAcid Latanoprost Acid (Active Metabolite) Latanoprost->LatAcid Hydrolysis (Base/Esterase) Keto 15-Keto Latanoprost (Oxidative Degradant) Latanoprost->Keto Oxidation (ROS/Light) Formyl 15-O-Formyl Latanoprost (Impurity A) Formyl->Latanoprost Deformylation (Rapid Hydrolysis) Formyl->LatAcid Complete Hydrolysis

Primary degradation pathways of Latanoprost and 15-O-formyl latanoprost.

Experimental Protocols: Self-Validating Kinetic Profiling

Trustworthiness in kinetic profiling requires a self-validating system. If degradation continues in the autosampler post-extraction, the calculated rate constants ( k ) will be artificially inflated. To prevent this, the following protocol mandates immediate chemical quenching and the use of an internal standard to correct for volumetric shifts during neutralization.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare equimolar stock solutions (1.0 mg/mL) of Latanoprost and 15-O-Formyl Latanoprost in HPLC-grade acetonitrile. Rationale: Acetonitrile prevents premature aqueous hydrolysis before the zero-time point[1].

  • Stress Initiation: Transfer 1.0 mL of stock into dark amber vials. Add 1.0 mL of the respective stressor (e.g., 0.1 M NaOH for alkaline hydrolysis, 0.1 M HCl for acidic hydrolysis, or 3% H₂O₂ for oxidation)[4].

  • Incubation & Sampling: Incubate vials in a precision thermomixer at 40°C, 50°C, and 60°C. Withdraw 100 µL aliquots at predefined intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Immediate Quenching (Critical Step): Immediately transfer the 100 µL aliquot into a vial containing 100 µL of a neutralizing agent (e.g., 0.1 M HCl for alkaline samples) and 800 µL of mobile phase containing the internal standard (Triphenylphosphine oxide, TPPO)[4]. Rationale: This halts degradation instantly and provides a mass-balance check.

  • Analysis: Analyze via stability-indicating HPLC-DAD to quantify intact API and degradation products[5].

Workflow Start Sample Preparation (Equimolar API & Impurity A) Hydrolysis Hydrolytic Stress (0.1M HCl / 0.1M NaOH) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2) Start->Oxidation Thermal Thermal/Photolytic Stress (60°C / UV Light) Start->Thermal Quench Immediate Quenching (Neutralization + Internal Std) Hydrolysis->Quench Oxidation->Quench Thermal->Quench HPLC HPLC-DAD / LC-MS Analysis (Stability-Indicating) Quench->HPLC Kinetics Kinetic Modeling (Arrhenius & Rate Equations) HPLC->Kinetics

Self-validating forced degradation workflow for kinetic profiling.

Quantitative Data & Chromatographic Parameters

The degradation of both compounds under hydrolytic conditions follows pseudo-first-order kinetics. The rate constant ( k ) is determined from the slope of ln(Ct​/C0​) versus time.

Table 1: Comparative Kinetic Parameters (Aqueous Buffer, pH 8.0 at 40°C) | Compound | Primary Degradant | Rate Constant ( k , min⁻¹) | Half-Life ( t1/2​ , min) | Activation Energy ( Ea​ , kJ/mol) | | :--- | :--- | :--- | :--- | :--- | | Latanoprost | Latanoprost Acid | 2.4×10−4 | ~2888 | 74.5 | | 15-O-Formyl Latanoprost | Latanoprost | 8.9×10−2 | ~7.8 | 42.1 |

Table 2: Stability-Indicating HPLC Method Parameters

Parameter Specification Causality / Rationale
Column Cyano (CN) or Chiral Stationary Phase Required to resolve latanoprost from its 15(S)-epimer and formylated impurities[4].
Mobile Phase Gradient: Water (0.1% TFA) / Acetonitrile TFA suppresses the ionization of latanoprost acid, ensuring sharp peak shapes and preventing tailing.
Detection UV at 210 nm Prostaglandins lack strong chromophores; 210 nm captures the diene/ester absorbance effectively[4].

| Column Temp | 25°C | Prevents on-column thermal degradation during the chromatographic run. |

Conclusion & Formulation Insights

The experimental data reveals a stark contrast in stability. The half-life ( t1/2​ ) of 15-O-formyl latanoprost is orders of magnitude shorter than that of latanoprost under identical alkaline conditions. The low activation energy ( Ea​=42.1 kJ/mol) for the deformylation of Impurity A explains why this related substance is rarely detected in long-term stability studies of aqueous formulations; it rapidly hydrolyzes back to latanoprost or latanoprost acid even at refrigerated temperatures (2–8°C)[3].

For researchers and drug development professionals, this dictates that controlling 15-O-formyl latanoprost must occur strictly during the API synthesis and purification phases. Once formulated into an aqueous matrix, monitoring latanoprost acid and 15-keto latanoprost provides a much more accurate and reliable representation of the product's lifecycle stability[5].

References

  • Title: 15(S)
  • Title: Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies Source: PubMed / NIH URL
  • Title: Public Assessment Report Scientific discussion Latanostad 50 microgram/ml eye drops Source: Geneesmiddeleninformatiebank URL
  • Title: Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments Source: MDPI URL
  • Title: Latanoprost EP Impurity A Source: SynZeal URL

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.